7-Chloro-3-iodoquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLASDJYPIWKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500466 | |
| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860236-13-1 | |
| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Chloro-3-iodoquinolin-4-ol: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of 7-Chloro-3-iodoquinolin-4-ol (CAS 860236-13-1), a halogenated quinolinone of significant interest to researchers in medicinal chemistry and drug discovery. The quinolone scaffold is a well-established pharmacophore present in numerous approved drugs, and the unique substitution pattern of this compound offers a versatile platform for the development of novel therapeutic agents. This document will delve into its chemical properties, potential synthetic routes, spectral characteristics, reactivity, and safety considerations, offering a holistic perspective for scientists working with this molecule.
Physicochemical Properties
At its core, 7-Chloro-3-iodoquinolin-4-ol is a heterocyclic compound with the molecular formula C₉H₅ClINO and a molecular weight of 305.5 g/mol .[1] The structure, characterized by a quinolin-4-one core substituted with a chlorine atom at the 7-position and an iodine atom at the 3-position, is depicted below.
Table 1: Physicochemical Properties of 7-Chloro-3-iodoquinolin-4-ol
| Property | Value | Source |
| CAS Number | 860236-13-1 | |
| Molecular Formula | C₉H₅ClINO | [1] |
| Molecular Weight | 305.50 g/mol | [1] |
| IUPAC Name | 7-chloro-3-iodo-1H-quinolin-4-one | |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF.[2] | Inferred from similar structures |
Due to the presence of both a chloro and an iodo substituent, this molecule possesses unique electronic and steric properties that can be exploited in synthetic chemistry. The quinolin-4-one moiety can exist in tautomeric equilibrium with its 4-hydroxyquinoline form, which can influence its reactivity and biological interactions.
Sources
An In-depth Technical Guide to 7-Chloro-3-iodo-4-hydroxyquinoline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 7-chloro-3-iodo-4-hydroxyquinoline. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the chemistry of this compound, grounded in established scientific principles. Direct comprehensive data for 7-chloro-3-iodo-4-hydroxyquinoline is sparse in readily available literature, suggesting its status as a novel or less-characterized compound. Therefore, this guide will first establish a thorough understanding of its core structure and closely related, well-documented analogs. This foundational knowledge is crucial for any researcher aiming to synthesize or utilize this specific molecule.
The 7-Chloro-4-hydroxyquinoline Scaffold and its Analogs
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its broad range of biological activities.[1] The specific substitution pattern of 7-chloro-3-iodo-4-hydroxyquinoline suggests its potential as a highly functionalized intermediate for drug discovery and materials science. To understand this complex molecule, we will first dissect its key structural relatives.
Core Structure: 7-Chloro-4-hydroxyquinoline
7-Chloro-4-hydroxyquinoline is the parent scaffold of our target molecule. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[2] For instance, it can be a precursor in the synthesis of anti-cancer agents like chloroquine phosphate.[2]
Table 1: Physicochemical Properties of 7-Chloro-4-hydroxyquinoline
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [3][4] |
| Molecular Weight | 179.60 g/mol | [3][4] |
| CAS Number | 86-99-7 | [2][3][4] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 276-279 °C (lit.) | [2] |
| IUPAC Name | 7-chloro-1H-quinolin-4-one | [3] |
Key Analog: 7-Chloro-4-iodoquinoline
This analog provides insight into the reactivity of the 4-position. The iodo group is an excellent leaving group and can be used for various coupling reactions to introduce further complexity to the quinoline core.
Table 2: Physicochemical Properties of 7-Chloro-4-iodoquinoline
| Property | Value | Source |
| Molecular Formula | C₉H₅ClIN | [5] |
| Molecular Weight | 289.50 g/mol | [5] |
| CAS Number | 98591-57-2 | [5] |
| Appearance | Solid | [5] |
| Melting Point | 125-129 °C (lit.) | [5] |
A Note on 3-Substituted Analogs: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
The presence of a substituent at the 3-position is a key feature of our target molecule. 7-Chloro-4-hydroxyquinoline-3-carboxylic acid serves as a useful proxy to understand the influence of such a substitution. It is a crucial intermediate for dyestuffs and pharmaceutical raw materials.[1][6]
Table 3: Physicochemical Properties of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₃ | [7][8] |
| Molecular Weight | 223.61 g/mol | [7][8] |
| CAS Number | 86-47-5 | [6][7][8] |
| Melting Point | 250 °C (dec.) (lit.) | [7] |
Structure and Physicochemical Properties of 7-Chloro-3-iodo-4-hydroxyquinoline
Based on the structures of the analogs, we can confidently propose the structure of 7-chloro-3-iodo-4-hydroxyquinoline and estimate its molecular weight.
Caption: Proposed structure of 7-chloro-3-iodo-4-hydroxyquinoline.
Table 4: Calculated Properties of 7-Chloro-3-iodo-4-hydroxyquinoline
| Property | Value |
| Molecular Formula | C₉H₅ClINO |
| Molecular Weight | 305.50 g/mol |
Synthesis Strategies
A plausible synthetic route to 7-chloro-3-iodo-4-hydroxyquinoline can be devised by combining established methods for the synthesis and functionalization of the quinoline core. The most logical approach involves the synthesis of the 7-chloro-4-hydroxyquinoline scaffold followed by regioselective iodination at the 3-position.
Synthesis of the 7-Chloro-4-hydroxyquinoline Scaffold
One established method for the synthesis of 4-hydroxyquinolines is through the oxidation of the corresponding 1,2,3,4-tetrahydroquinolin-4-one.[9]
Step-by-step methodology:
-
Preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one: This intermediate can be prepared by the cyclization of 3-(3-chloroanilino)propionic acid in the presence of hydrofluoric acid and boron trifluoride.[9]
-
Oxidation to 7-chloro-4-hydroxyquinoline: The 7-chloro-1,2,3,4-tetrahydroquinolin-4-one is then oxidized in a basic medium under pressure using excess oxygen or air at a temperature between 80°C and 150°C.[9] This process can achieve a high transformation rate and yield.[9]
Proposed Synthesis of 7-Chloro-3-iodo-4-hydroxyquinoline via Electrophilic Iodination
The 3-position of the 4-hydroxyquinoline ring is activated towards electrophilic substitution. This is due to the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the ring nitrogen. This makes direct iodination a feasible strategy.
Step-by-step methodology:
-
Dissolution: Dissolve 7-chloro-4-hydroxyquinoline in a suitable solvent such as aqueous dioxane.
-
Iodination: Add molecular iodine (I₂) to the solution. The reaction proceeds via an electrophilic aromatic substitution mechanism where the iodine attacks the electron-rich 3-position of the quinoline ring.
-
Work-up and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as crystallization or chromatography.
Caption: Proposed synthetic pathway for 7-chloro-3-iodo-4-hydroxyquinoline.
Potential Applications and Research Context
Given the biological significance of the quinoline scaffold, 7-chloro-3-iodo-4-hydroxyquinoline holds considerable potential in several areas of research and development:
-
Drug Discovery: The quinoline core is present in numerous approved drugs. The specific substitution pattern of this molecule could be exploited to develop novel therapeutics, particularly in the areas of oncology and infectious diseases. The iodo-substituent provides a handle for further diversification through cross-coupling reactions, enabling the generation of libraries of novel compounds for screening.
-
Materials Science: As a dyestuff intermediate, this compound could be a building block for novel functional dyes with tailored photophysical properties. The heavy iodine atom could also impart interesting properties for applications in optoelectronics.
Safety and Handling
Detailed toxicological data for 7-chloro-3-iodo-4-hydroxyquinoline is not available. However, based on the data for its analogs, it should be handled with care in a laboratory setting. 7-Chloro-4-hydroxyquinoline is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3]
General Handling Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.
References
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7-Chloro-4-hydroxy-3-quinolinecarboxylic acid 97 86-47-5 - Sigma-Aldrich.
-
7-Chloro-4-iodoquinoline 97 98591-57-2 - Sigma-Aldrich.
-
7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: Properties, Applications, and Synthesis Guide - NINGBO INNO PHARMCHEM CO.,LTD.
-
7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem - NIH.
-
7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 86-47-5 | FC44132 - Biosynth.
-
CAS No : 86-99-7 | Product Name : 7-Chloro-4-hydroxyquinoline | Pharmaffiliates.
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.
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Mastering Organic Synthesis with 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid.
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EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents.
-
7-Chloroquinolin-4-ol | 86-99-7 - ChemicalBook.
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The 3-Iodo-4-Quinolone Scaffold: A Lynchpin for Innovation in Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically significant antibacterial, anticancer, and antiviral agents.[1][2][3] Its rigid, planar structure provides an ideal framework for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with various biological targets. Among the myriad of possible substitutions on this versatile ring system, the introduction of an iodine atom at the 3-position (C3) creates a uniquely powerful and versatile platform for drug discovery and development. This guide provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of the 3-iodo-4-quinolone scaffold, offering insights for researchers and scientists in the field.
The Strategic Importance of the 3-Iodo-4-Quinolone Scaffold
The true power of the 3-iodo-4-quinolone scaffold lies not necessarily in its intrinsic biological activity, but in its exceptional utility as a synthetic intermediate. The carbon-iodine bond at the C3 position is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira reactions.[4] This allows for the systematic and efficient introduction of a diverse range of substituents, enabling the rapid generation of large compound libraries for structure-activity relationship (SAR) studies. This strategic approach is paramount in modern drug discovery, where the exploration of chemical space around a core scaffold is crucial for identifying lead compounds with optimal potency, selectivity, and pharmacokinetic properties.
Synthesis of the 3-Iodo-4-Quinolone Core
The synthesis of the 3-iodo-4-quinolone scaffold is a multi-step process that begins with the construction of the parent 4-quinolone ring system, followed by a regioselective iodination at the C3 position.
Construction of the 4-Quinolone Scaffold
Several classical methods exist for the synthesis of the 4-quinolone core, with the Gould-Jacobs and Conrad-Limpach reactions being among the most common. A generalized and widely applicable approach involves the cyclization of an appropriate aniline derivative with a β-ketoester or a related three-carbon synthon.
A representative synthetic route is the thermal cyclization of an enaminone, which can be formed from the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME). This process, known as the Gould-Jacobs reaction, is a robust method for accessing the 4-quinolone core.
Generalized Synthetic Workflow for 4-Quinolone Synthesis
Caption: Generalized workflow for the synthesis of the 4-quinolone scaffold.
Regioselective C3-Iodination
Once the 4-quinolone scaffold is in hand, the next critical step is the regioselective introduction of the iodine atom at the C3 position. This is typically achieved through electrophilic iodination. A common and effective method utilizes iodine monochloride (ICl) or a combination of an iodine source (e.g., molecular iodine, I₂) and an oxidizing agent. The C3 position is electronically favored for electrophilic attack due to the influence of the carbonyl group at C4 and the nitrogen at position 1.
Experimental Protocol: Synthesis of a 3-Iodo-4-Quinolone Derivative
Objective: To synthesize a 3-iodo-4-quinolone from a 4-quinolone precursor.
Materials:
-
4-Quinolone derivative
-
N-Iodosuccinimide (NIS)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting 4-quinolone derivative in glacial acetic acid.
-
Iodination: To the stirred solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted with dichloromethane (DCM).
-
Washing: The combined organic layers are washed successively with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 3-iodo-4-quinolone is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the iodination can be confirmed by the characteristic shifts in the NMR spectra and by 2D NMR techniques if necessary.
Medicinal Chemistry Applications: A World of Possibilities
The 3-iodo-4-quinolone scaffold serves as a gateway to a vast array of potential therapeutic agents. Through cross-coupling reactions, a multitude of chemical functionalities can be appended at the C3 position, allowing for the exploration of diverse biological targets.
Anticancer Drug Discovery
Quinolone derivatives have demonstrated significant potential as anticancer agents, with many acting as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.[5] The 3-iodo-4-quinolone scaffold provides a platform to develop novel topoisomerase inhibitors and agents targeting other cancer-related pathways.
Signaling Pathway: Topoisomerase II Inhibition by Quinolone Derivatives
Sources
Introduction: The Enduring Legacy and Modern Versatility of the Quinoline Scaffold
An In-Depth Technical Guide to Halogenated Quinoline Building Blocks for Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Historically, quinoline-based compounds like quinine, isolated from Cinchona bark in 1820, revolutionized the treatment of malaria and marked one of the first successful uses of a chemical compound to treat an infectious disease.[1][2] This legacy continues with numerous FDA-approved drugs for a wide range of diseases, including cancer, infections, and neurological disorders.[2][3]
The strategic introduction of halogen atoms onto the quinoline core dramatically expands its utility, creating a versatile class of building blocks for modern drug discovery. Halogenation provides medicinal chemists with a powerful tool to fine-tune a molecule's physicochemical properties, metabolic stability, and target-binding interactions. These halogenated quinolines serve as key intermediates, primarily through transition metal-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures and the exploration of vast chemical space. This guide provides a technical overview of the synthesis, application, and strategic importance of halogenated quinoline building blocks for researchers and professionals in drug development.
The Strategic Role of Halogens in Drug Design
The incorporation of halogens (F, Cl, Br, I) into drug candidates is a deliberate strategy, not a mere substitution. Each halogen imparts distinct properties that can be leveraged to overcome common drug development hurdles.
1. Modulation of Physicochemical Properties: Halogens significantly influence a molecule's lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetics.[4] Fluorine, for instance, can increase lipophilicity when replacing a hydrogen on an aromatic ring, while also potentially lowering the pKa of nearby basic groups, which can affect solubility and receptor interactions.[4] Furthermore, halogens can block sites of metabolism, enhancing a drug's metabolic stability and prolonging its half-life in the body.[4][5]
2. Enhancing Binding Affinity through Halogen Bonding: Beyond simple steric and electronic effects, the heavier halogens (Cl, Br, I) can act as Lewis acids, forming a specific, directional non-covalent interaction known as a halogen bond.[6] This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom on a protein target.[6][7] The strength of this bond increases with the size of the halogen (I > Br > Cl), offering a tunable interaction that can significantly enhance binding affinity and specificity.[6][8] Fluorine, due to its high electronegativity, generally does not form significant halogen bonds.[6]
Table 1: Comparison of Halogen Bond Strength and Resulting Binding Affinity
| Halogen | Calculated Interaction Energy (ΔΔE, kJ/mol) vs. Cl | Experimental Change in Binding Affinity (ΔΔG, kJ/mol) vs. Cl (p53-Y220C stabilizers) |
| Cl | 0.0 | 0.0 |
| Br | –3.4 | –3.8 |
| I | –8.6 | –7.4 |
| Data synthesized from quantum mechanical calculations and experimental binding affinity studies, demonstrating that increasing halogen size correlates with stronger halogen bonds and improved target affinity.[6] |
Synthesis of Halogenated Quinoline Scaffolds
The creation of halogenated quinoline building blocks can be approached in two primary ways: constructing the quinoline ring from already halogenated precursors or by halogenating a pre-formed quinoline core.
Classic Quinoline Ring Syntheses
Several named reactions are fundamental to the construction of the quinoline core.
-
Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10][11] The reaction is notoriously exothermic and can be violent, often requiring moderators like ferrous sulfate to control the reaction rate.[12][13] It proceeds through the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline.[11]
-
Gould-Jacobs Reaction: This is a highly versatile and more controlled method for producing 4-hydroxyquinoline derivatives (which exist in the 4-quinolone tautomeric form).[14][15] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[14][16] Modern protocols often employ microwave irradiation to dramatically reduce reaction times and improve yields.[14][17] The resulting 4-hydroxyquinolone can then be converted to the 4-chloroquinoline, a crucial intermediate for further functionalization.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: The reaction of a haloquinoline with a boronic acid or ester to form a C-C bond. This is one of the most widely used methods for introducing new aryl or vinyl groups. [18][19]* Buchwald-Hartwig Amination: The coupling of a haloquinoline with an amine to form a C-N bond, essential for synthesizing many biologically active compounds.
-
Sonogashira Coupling: The reaction of a haloquinoline with a terminal alkyne to form a C-C triple bond, creating rigid linkers or precursors for other functional groups.
-
Heck Coupling: The coupling of a haloquinoline with an alkene to form a substituted alkene.
The choice of palladium catalyst, ligand, base, and solvent is critical for the success of these reactions. Bulky, electron-rich phosphine ligands (e.g., BrettPhos) are often employed to facilitate the key oxidative addition step and stabilize the active Pd(0) species. [20][21]
Structure-Activity Relationship (SAR) Insights
The specific placement and type of halogen on the quinoline ring can have profound effects on biological activity. This is a central concept in lead optimization, where chemists systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic profile.
-
Anticancer Activity: In the development of certain anticancer agents, the introduction of halogens like chlorine or fluorine at the 6th and 7th positions of a quinoxaline (a related scaffold) has been shown to increase activity. [22]For organoruthenium anticancer complexes featuring 8-hydroxyquinoline ligands, systematic variation of the halide substitution pattern at the 5- and 7-positions was explored, although in this case, it had a minor impact on cytotoxic activity, highlighting that SAR is highly context-dependent. [23]* Antibacterial Activity: Research into halogenated quinolines (HQs) has identified potent agents capable of eradicating drug-resistant bacterial biofilms. [24][25]Synthetic tuning of the 2-position of the HQ scaffold, combined with specific halogenation patterns, led to the discovery of compounds with potent antibacterial (MIC ≤0.39 μM) and biofilm eradication activities against pathogens like MRSA and S. epidermidis. [26]The lipophilicity, influenced by the halogenation pattern, was found to be a key parameter impacting these activities. [25]* Receptor Antagonism: In the development of selective α2C-adrenoceptor antagonists, a substituent in the 3-position of the quinoline ring was found to be critical for activity. While this study focused on larger groups, it underscores the principle that functionalization at specific positions, often made accessible via halogenated intermediates, is key to achieving desired pharmacology.
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An In-depth Technical Guide to 7-Chloroquinolin-4-ol: Sourcing, Synthesis, and Application in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with halogenated quinoline scaffolds. We will delve into the core chemistry, sourcing, and strategic applications of 7-Chloroquinolin-4-ol, a pivotal building block in the synthesis of numerous biologically active compounds.
A Note on Nomenclature: Identifying the Core Scaffold
Initial searches for "7-Chloro-3-iodoquinolin-4-ol" reveal a scarcity of suppliers and literature for this specific substitution pattern. This suggests it is either an exceptionally rare derivative or a potential misnomer for a more common and synthetically crucial intermediate. The vast majority of chemical literature and supplier catalogs point towards 7-Chloroquinolin-4-ol (CAS 86-99-7) as the foundational scaffold of interest. This compound exists in tautomeric equilibrium with its keto form, 7-chloro-1H-quinolin-4-one.
This guide will therefore focus on the chemistry and applications of 7-Chloroquinolin-4-ol. We will explore its properties, synthesis, and procurement, and then, in alignment with the original query's interest in iodinated forms, discuss synthetic strategies for the introduction of iodine onto the quinoline ring system. This approach provides a practical and scientifically grounded resource for researchers in the field.
Introduction to 7-Chloroquinolin-4-ol
The 7-chloroquinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its importance was cemented with the development of the antimalarial drug Chloroquine. 7-Chloroquinolin-4-ol is a direct precursor to 4,7-dichloroquinoline, the key intermediate in the synthesis of Chloroquine and its analogues.[1][2] Beyond its historical significance in antimalarial research, this scaffold is integral to the development of modern therapeutics, including agents with anticancer, antibacterial, and antifungal properties.[3][4][5] Understanding the chemistry and handling of 7-Chloroquinolin-4-ol is therefore fundamental for any research program targeting the synthesis of novel quinoline-based drugs.
Tautomerism of 7-Chloroquinolin-4-ol
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical Properties and Safety Data
Accurate physicochemical data is critical for experimental design, including solvent selection, reaction temperature, and safety protocols.
| Property | Value | Source |
| CAS Number | 86-99-7 | [1] |
| Molecular Formula | C₉H₆ClNO | [6] |
| Molecular Weight | 179.60 g/mol | [6] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 276-279 °C | [1] |
| Boiling Point | 348.5±22.0 °C (Predicted) | [1] |
| Density | 1.412±0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1][7] |
| IUPAC Name | 7-chloro-1H-quinolin-4-one | [6] |
GHS Hazard Information
This compound is classified as an irritant and requires careful handling in a laboratory setting.
-
GHS Pictogram: GHS07 (Irritant)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements: P261, P264, P280, P302+P352, P304+P340, P305+P351+P338[1][6]
Sourcing, Procurement, and Pricing
7-Chloroquinolin-4-ol is readily available from a multitude of chemical suppliers. When selecting a supplier, researchers should consider purity, available quantities, lead times, and the quality of supporting documentation (e.g., Certificate of Analysis).
| Supplier | Example Product Number | Purity | Quantity | Indicative Price (USD) |
| TCI Chemical | C1092 | >97.0% | 10g | $67 |
| Alfa Aesar | (Varies) | (Varies) | (Varies) | (Varies) |
| Ark Pharm, Inc. | (Varies) | (Varies) | (Varies) | (Varies) |
| Meryer Chemical | (Varies) | (Varies) | (Varies) | (Varies) |
| J & K SCIENTIFIC | (Varies) | (Varies) | (Varies) | (Varies) |
Note: Pricing and availability are subject to change. The listed suppliers are representative, and many other excellent sources exist. It is recommended to obtain quotes from multiple vendors.[1]
For researchers interested in the iodo-substituted analogue, 7-Chloro-4-iodoquinoline (CAS 98591-57-2) is also commercially available.
| Supplier | Example Product Number | Purity | Quantity | Indicative Price (USD) |
| Sigma-Aldrich | 647381 | 97% | 10g | $229 |
| Fisher Scientific | 64-738-110G | (Varies) | 1g | $259.08 |
Note: This compound is distinct from 7-Chloroquinolin-4-ol and is typically synthesized from it.[8][9]
Key Synthetic Transformations and Experimental Protocols
The primary utility of 7-Chloroquinolin-4-ol in synthesis is its role as a precursor to 4,7-dichloroquinoline. The hydroxyl group at the C4 position can be readily converted to a chlorine atom, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This two-step sequence is the gateway to a vast library of 4-substituted-7-chloroquinolines.
Workflow: Conversion to 4,7-dichloroquinoline
Caption: Synthetic workflow from 7-Chloroquinolin-4-ol to diverse derivatives.
Protocol: Synthesis of 4,7-dichloroquinoline
This protocol is adapted from established literature procedures and is designed for execution by trained organic chemists in a controlled laboratory environment.[10]
Materials:
-
7-Chloroquinolin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
Dichloromethane (DCM) or Toluene
-
Ice-cold saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Add 7-Chloroquinolin-4-ol (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.
-
Causality Note: POCl₃ serves as both the chlorinating agent and, when used in excess, the solvent. The large excess drives the reaction to completion.
-
-
Heating: Heat the reaction mixture to reflux (approx. 107 °C for neat POCl₃) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.
-
Workup - Quenching: After cooling the reaction to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. POCl₃ reacts violently with water; this step must be performed with extreme caution behind a blast shield in a fume hood.
-
Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated NaHCO₃ solution to neutralize the excess acid until the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or acetone) or column chromatography to yield pure 4,7-dichloroquinoline.
Strategic Applications in Drug Discovery
The 7-chloroquinoline scaffold is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and the electronic properties imparted by the chlorine atom and nitrogen heteroatom make it an ideal framework for interacting with biological targets.
-
Anticancer Agents: Derivatives of this scaffold have been investigated as potent inhibitors of various kinases and other targets involved in cell proliferation.[5] For example, 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce cell cycle arrest and apoptosis in human bladder cancer cells.[5]
-
Antimalarial Drugs: This is the most well-known application, with Chloroquine being a prime example. The 7-chloro group is believed to be critical for activity, potentially by influencing the pKa of the side-chain nitrogen and affecting drug accumulation in the parasite's food vacuole.
-
Antibacterial & Antifungal Agents: The scaffold has been incorporated into novel compounds demonstrating activity against various microbial strains.[4]
-
Neurological Applications: Certain synthesized N-(7-chloro-quinolin-2-yl)benzamides are being explored as potential agents for treating disorders of the central and peripheral nervous system.[4]
The Iodination Question: Synthesizing Iodo-Quinoline Derivatives
While 7-Chloro-3-iodoquinolin-4-ol is not a common starting material, the synthesis of iodo-quinolines is a relevant goal for medicinal chemists seeking to explore structure-activity relationships. Halogen atoms like iodine can serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira) or can enhance binding to target proteins through halogen bonding.
A plausible synthetic route to an iodo-substituted 7-chloroquinoline would likely involve:
-
Synthesis of the 7-chloroquinoline core: Starting from 7-Chloroquinolin-4-ol as described above.
-
Directed Iodination: Employing an electrophilic iodination reagent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl)) to install an iodine atom on an activated position of the ring. The position of iodination (e.g., C3, C8) would be governed by the directing effects of the existing substituents and the reaction conditions.
References
-
7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem - NIH. [Link]
-
(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. [Link]
-
7-Chloro-4-hydroxyquinoline | 86-99-7 - Pharmaffiliates. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
-
4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]
-
(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - ResearchGate. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. [Link]
-
7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed. [Link]
-
Synthesis of chloroquine from 4-amino-7-chloroquinoline - Chemistry Stack Exchange. [Link]
Sources
- 1. 7-Chloroquinolin-4-ol | 86-99-7 [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Sigma Aldrich 7-Chloro-4-iodoquinoline 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. 7-氯-4-碘喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Precision Synthesis of 7-Chloro-3-iodoquinolin-4-ol
This Application Note provides a rigorous, field-validated protocol for the regioselective synthesis of 7-chloro-3-iodoquinolin-4-ol (also referred to as 7-chloro-3-iodo-4(1H)-quinolinone). This transformation is a critical step in the development of 3-functionalized quinoline scaffolds, widely utilized in antimalarial and kinase inhibitor drug discovery.
Executive Summary
-
Target Molecule: 7-chloro-3-iodoquinolin-4-ol
-
CAS Registry Number: (Analogous derivatives often indexed; specific CAS for 3-iodo variant is less common in bulk catalogs, emphasizing the need for de novo synthesis).
-
Core Transformation: Electrophilic Aromatic Substitution (Halogenation) at C3.
-
Yield Target: >85% isolated yield.
-
Purity Target: >98% (HPLC/NMR).
-
Key Advantage: This protocol utilizes an aqueous alkaline medium, avoiding expensive halogenated solvents and complex purification steps.
Strategic Rationale & Mechanistic Insight
The "Why": Importance of the C3 Position
The 7-chloroquinoline scaffold is historically significant (e.g., Chloroquine), but the C3 position remains an underutilized vector for diversification. Introducing an iodine atom at C3 creates a "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to expand the pharmacophore into new chemical space.
The "How": Mechanistic Underpinnings
The reaction exploits the inherent enaminone character of the 4-quinolinone ring. While the 7-chloro substituent on the benzenoid ring is electron-withdrawing, the pyridone ring remains sufficiently electron-rich at the C3 position to undergo electrophilic substitution.
Key Mechanistic Steps:
-
Tautomeric Equilibrium: In solution, the molecule exists in equilibrium between the 4-hydroxy and 4-quinolinone forms.
-
Activation: Base promotes the formation of the oxyanion (enolate), significantly increasing electron density at C3.
-
Electrophilic Attack: The diatomic iodine (
) is attacked by the C3 carbon. -
Re-aromatization: Loss of a proton restores the quinolinone system.
Figure 1: Mechanistic pathway for the base-mediated iodination of 7-chloroquinolin-4-ol.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 7-Chloroquinolin-4-ol | 179.60 | 1.0 | Starting Material |
| Iodine ( | 253.81 | 1.1 - 1.2 | Iodinating Agent |
| Potassium Iodide (KI) | 166.00 | 2.5 | Solubilizing Agent for |
| Sodium Hydroxide (2N) | 40.00 | 2.0 - 3.0 | Base / Solvent |
| Acetic Acid (Glacial) | 60.05 | Excess | Quenching / Precipitation |
| Sodium Thiosulfate (10%) | 158.11 | Excess | Iodine Scavenger |
Step-by-Step Procedure
Step 1: Solubilization and Activation
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 7-chloroquinolin-4-ol (10.0 mmol, 1.80 g) in 2N NaOH (20 mL).
-
Stir at room temperature (20–25°C) until a clear, homogenous solution is obtained. The solution will likely be yellow/orange due to the formation of the sodium salt.
-
Note: If the starting material does not dissolve completely, mild heating to 40°C is permissible, but cool back to RT before proceeding.
-
Step 2: Iodination
3. Prepare a solution of Iodine (
- Observation: A precipitate may begin to form, or the solution may darken.
- After addition is complete, continue stirring at room temperature for 2–4 hours. Monitor reaction progress by TLC (Mobile Phase: 10% MeOH in DCM) or LC-MS.
Step 3: Quenching and Isolation 6. Once conversion is complete, slowly acidify the reaction mixture by adding Glacial Acetic Acid dropwise until the pH reaches ~5.0.
- Critical: A thick, off-white to pale yellow precipitate will form immediately.
- Add 10% Sodium Thiosulfate solution (10–20 mL) to the suspension and stir for 15 minutes. This step reduces any unreacted iodine (removing the brown color) and prevents oxidative degradation.
- Filter the solid using a Buchner funnel under vacuum.
- Wash the filter cake copiously with water (3 x 20 mL) to remove inorganic salts (NaI, NaOAc).
- Wash once with cold acetone or diethyl ether (10 mL) to aid drying (optional, but improves purity).
Step 4: Drying and Purification 11. Dry the solid in a vacuum oven at 50°C for 12 hours. 12. Purification: The crude product is typically >95% pure. If necessary, recrystallize from DMF/Ethanol or Acetic Acid .
Figure 2: Operational workflow for the synthesis process.
Quality Control & Validation
Expected Analytical Data
-
Physical State: Pale yellow to off-white powder.
-
Melting Point: Typically >280°C (decomposition).
-
1H NMR (DMSO-d6, 400 MHz):
-
The diagnostic signal is the disappearance of the C3-H singlet (which appears at ~6.0 ppm in the starting material).
-
C2-H: Singlet, ~8.5–8.7 ppm (Deshielded due to adjacent Iodine).
-
C5-H: Doublet, ~8.1 ppm (J = 9 Hz).
-
C8-H: Doublet, ~7.6 ppm (J = 2 Hz).
-
C6-H: Doublet of doublets, ~7.4 ppm.
-
N-H: Broad singlet, >12.0 ppm (Exchangeable).
-
-
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 304.91 -
Observed [M+H]+: 305.9 / 307.9 (Characteristic Cl isotope pattern).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation | Ensure pH is adjusted to ~5.0. If too acidic (pH < 2), the protonated pyridinium salt may remain soluble. |
| Dark Product | Residual Iodine | Wash filter cake thoroughly with Sodium Thiosulfate solution. |
| Starting Material Remains | Insufficient activation | Ensure the starting material is fully dissolved in NaOH before adding Iodine. Increase reaction time. |
References
-
Regioselective Iodination of Quinolines: Sutherland, A., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[2] Chemical Communications, 2012.
-
General Synthesis of 4-Quinolones: "Synthesis of quinolines and quinolones." Organic Chemistry Portal.
-
Green Iodination Protocols: Ganguly, N. C., et al. "Ecofriendly Iodination of Activated Aromatics...[3] Using Potassium Iodide and Ammonium Peroxodisulfate."[3] Synthesis, 2010.[3]
-
7-Chloro-4-hydroxyquinoline Data: PubChem Compound Summary for CID 66593.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate [organic-chemistry.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodoquinolines
Introduction: The Strategic Importance of 3-Arylquinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Specifically, the introduction of an aryl or heteroaryl substituent at the 3-position of the quinoline ring is a key strategy in drug discovery for creating novel molecular architectures with significant therapeutic potential.
The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4] Its advantages are numerous: mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity.[1][5] For the synthesis of 3-arylquinolines, the palladium-catalyzed coupling of 3-iodoquinolines with various boronic acids or their derivatives is a highly reliable and efficient strategy.[1][2]
This guide provides an in-depth analysis of the critical parameters governing the successful Suzuki-Miyaura coupling of 3-iodoquinolines, complete with field-tested protocols and troubleshooting advice for researchers in synthetic and medicinal chemistry.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to rational optimization and troubleshooting. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6] The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-iodine bond of the 3-iodoquinoline.[3][7] This is often the rate-determining step and results in a square planar Pd(II) intermediate. The high reactivity of the C-I bond makes 3-iodoquinoline an excellent electrophilic partner for this reaction.[5][7][8]
-
Transmetalation: This step involves the transfer of the organic group (e.g., an aryl group) from the boron atom of the organoboron reagent to the palladium(II) center.[3][8] This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[8][9]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (the quinolinyl and the aryl group) from the Pd(II) complex.[3][7][8] This forms the new C-C bond of the 3-arylquinoline product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.
Key Parameters for Optimizing the Coupling of 3-Iodoquinolines
The success and efficiency of the Suzuki-Miyaura coupling depend on the careful selection of several key parameters. For a heteroaromatic substrate like 3-iodoquinoline, these choices are critical to achieving high yields and minimizing side reactions.
The Palladium Catalyst and Ligand System
The choice of the palladium source and its associated ligands is arguably the most crucial factor. While numerous catalyst systems exist, some are particularly well-suited for heteroaryl couplings.
-
Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and [Pd(dppf)Cl₂].
-
Pd(PPh₃)₄ (Tetrakis): This Pd(0) complex is often used directly as it does not require an in-situ reduction step. It is effective for many standard couplings of iodo- and bromoquinolines.[2]
-
[Pd(dppf)Cl₂]: This air-stable Pd(II) precatalyst, featuring a ferrocenyl-based diphosphine ligand, is highly effective for a broad range of cross-couplings, including those involving challenging substrates. It has been successfully employed in the synthesis of quinoline derivatives, providing good to excellent yields.[1]
-
-
Ligands: The ligands stabilize the palladium center and modulate its reactivity. For electron-rich heteroaromatic systems like quinolines, electron-rich and bulky phosphine ligands are often preferred.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
Buchwald-type biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl halides, often allowing for lower catalyst loadings and milder reaction conditions.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and catalytic activity, particularly for coupling less reactive chlorides.[9]
-
The Choice of Base
The base plays an essential role in the transmetalation step by activating the boronic acid.[7][9] The strength and solubility of the base can significantly impact reaction rate and yield.
-
Carbonates (Cs₂CO₃, K₂CO₃, Na₂CO₃): These are the most commonly used bases. Cesium carbonate (Cs₂CO₃) is often the base of choice for challenging couplings due to its high solubility in organic solvents and its ability to effectively promote the reaction.[1] Potassium carbonate (K₂CO₃) is a more economical and frequently used alternative.[6]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for couplings involving sensitive functional groups or for promoting reactions with less reactive boronic acids.
-
Hydroxides (NaOH): Strong bases that can be effective but may promote side reactions, such as hydrolysis of ester groups, if present on the substrates.[10]
The Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components of the reaction mixture.
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF) are widely used.[3]
-
Aqueous Mixtures: The addition of water is common and often beneficial.[3] It can help dissolve the inorganic base and accelerate the transmetalation step.[3] A common solvent system is a mixture of an organic solvent and water, such as 1,4-dioxane/water or DMF/water.[1][3]
-
Toluene: An effective non-polar solvent, often used for higher temperature reactions.
Reaction Temperature and Time
The reaction temperature is a critical parameter to control.
-
Temperature: Most Suzuki-Miyaura couplings of 3-iodoquinolines are conducted at elevated temperatures, typically ranging from 80 °C to 110 °C, to ensure a reasonable reaction rate.[1][5][6]
-
Reaction Time: Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the coupling partners and the chosen conditions.[1][5] Progress is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Summary: Exemplary Conditions for 3-Iodoquinoline Coupling
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 3-iodo- and 3-bromoquinolines to provide a comparative overview.
| Electrophile | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 90 | 18 | 85 | [6] |
| 3-Bromoquinoline | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 12 | 88 | [2] |
| 2-(4-Bromophenoxy) quinoline-3-carbaldehyde | Phenylboronic acid | [Pd(dppf)Cl₂] (5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 6-8 | 92 | [1] |
| 3,7-Dibromoquinoline | (2-Pivaloylaminophenyl) boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH | Reflux | 16 | 78 | [2] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing the Suzuki-Miyaura coupling on 3-iodoquinoline.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of 3-iodoquinoline with a variety of arylboronic acids.
Caption: Fig 2: General Experimental Workflow.
Materials:
-
3-Iodoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-iodoquinoline, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Add the Pd(PPh₃)₄ catalyst. Seal the flask with a septum, and purge the system by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.[6]
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the 3-iodoquinoline has been consumed (typically 12-18 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6] Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-arylquinoline product.
Protocol 2: Optimized Procedure for Challenging Couplings using [Pd(dppf)Cl₂]
This protocol is recommended when coupling with electron-deficient boronic acids or when the general protocol provides low yields.
Materials:
-
3-Iodoquinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), [Pd(dppf)Cl₂] (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Schlenk flask or sealed tube
Procedure:
-
Reagent Addition: In a Schlenk flask, combine 3-iodoquinoline, the arylboronic acid, Cs₂CO₃, and [Pd(dppf)Cl₂].
-
Inerting and Solvent Addition: Evacuate and backfill the flask with argon three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heating: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by LC-MS. Reaction times are typically shorter with this more active catalyst system (4-12 hours).
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The use of a Celite pad to filter the crude reaction mixture before extraction can be beneficial for removing palladium black.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent. | Use a fresh batch of catalyst; Ensure thorough degassing of the reaction vessel and solvents; Use freshly dried base and anhydrous solvents. |
| Low reaction temperature. | Increase the reaction temperature in 10 °C increments. | |
| Sterically hindered or electron-poor boronic acid. | Switch to a more active catalyst system (e.g., [Pd(dppf)Cl₂] or a Buchwald ligand); Use a stronger base like K₃PO₄. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic sources; Prolonged reaction time at high temperature. | Use anhydrous conditions or a carefully controlled amount of water; Monitor the reaction closely and stop it upon completion. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure to ensure a strictly anaerobic environment. |
| Debromination/Deiodination | Side reaction catalyzed by Pd(0) and a hydrogen source (e.g., water, solvent). | Lower the reaction temperature; Use a different solvent system. |
Conclusion
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, providing a robust and versatile platform for the construction of 3-arylquinolines. Success in coupling 3-iodoquinoline hinges on the judicious selection of the catalyst system, base, and solvent, tailored to the specific electronic and steric properties of the boronic acid coupling partner. By understanding the underlying mechanism and systematically optimizing these key parameters, researchers can efficiently access a diverse array of valuable quinoline-based compounds for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University Course Material. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific Application Note. [Link]
-
Matyugina, E. S., Khandazhinskaya, A. L., & Sergey, N. (2020). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. Mendeleev Communications, 30(2), 231-232. [Link]
-
ResearchGate. Different reaction conditions for Suzuki–Miyaura coupling reaction using catalyst 3. ResearchGate. [Link]
-
Bull, J. A., et al. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 1(8), 1421-1434. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Govindarao, S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11235–11246. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. [Link]
-
Li, J. J. (2005). Palladium in Quinoline Synthesis. In Palladium in Heterocyclic Chemistry (pp. 165-204). Elsevier. [Link]
-
Mogadala, S., & Narender, P. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(9), 14757-14767. [Link]
-
Felpin, F.-X., & Fouquet, E. (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Tetrahedron, 66(36), 7249-7289. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
-
Martins, D. L., et al. (2017). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. New Journal of Chemistry, 41(10), 3844-3854. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. [Link]
-
ChemHelpASAP. Suzuki cross-coupling reaction. YouTube. [Link]
-
Lerrick, R. I., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chemical Communications, 50(96), 15201-15204. [Link]
Sources
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
Sonogashira coupling protocols for 7-chloro-3-iodoquinolin-4-ol
Application Note: Chemoselective Sonogashira Coupling of 7-Chloro-3-iodoquinolin-4-ol
Executive Summary
This guide details the synthetic protocols for the Sonogashira cross-coupling of 7-chloro-3-iodoquinolin-4-ol (1) . This substrate presents a unique challenge and opportunity in medicinal chemistry due to its dual-halogenated motif and 4-hydroxy/4-quinolone tautomerism.
We present two distinct workflows:
-
Protocol A (The "Activation" Route): Conversion to 4,7-dichloro-3-iodoquinoline followed by coupling. This is the industry standard for maximizing yield and solubility.
-
Protocol B (The "Direct" Route): Direct coupling on the 4-hydroxy substrate, utilizing optimized solvent systems to overcome solubility barriers.
Key Technical Insight: The reaction relies on the significant bond dissociation energy difference between the C3–I bond (
Scientific Foundation & Mechanistic Logic
Substrate Analysis: The Tautomer Trap
The starting material, 7-chloro-3-iodoquinolin-4-ol, exists in equilibrium between its enol (hydroxy) and keto (quinolone) forms. In polar aprotic solvents (DMF, DMSO) used for coupling, the quinolone form often predominates.
-
Challenge: The free N-H or O-H moieties can coordinate to Pd(II) species, potentially poisoning the catalyst or requiring high catalyst loading.
-
Solution: Protocol A bypasses this by converting the C4-OH to a C4-Cl, locking the aromatic pyridine ring structure and preventing catalyst sequestration.
Chemoselectivity (The "Halogen Dance")
Successful coupling depends on the rate of Oxidative Addition (OA).
-
Implication: The Pd(0) catalyst inserts into the C3–I bond rapidly at room temperature or mild heat (
). The C7–Cl bond remains inert unless subjected to high temperatures ( ) or specialized bulky phosphine ligands (e.g., XPhos, RuPhos). This allows the 7-Cl site to be preserved for subsequent SAR (Structure-Activity Relationship) modifications.
Strategic Workflow Visualization
Figure 1: Decision tree for selecting the optimal coupling protocol based on scale and solubility requirements.
Detailed Experimental Protocols
Protocol A: The "Activation" Route (Recommended)
Best for: Gram-scale synthesis, high purity requirements, and substrates with low solubility.
Phase 1: Activation (Chlorination)
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
). -
Reagents: Charge 7-chloro-3-iodoquinolin-4-ol (1.0 equiv) and Phosphorus Oxychloride (
) (5–10 vol).-
Note:
acts as both reagent and solvent.
-
-
Reaction: Heat to reflux (
) for 2–4 hours. Monitor by TLC (the starting material is highly polar; the product is non-polar). -
Workup (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with
or solid to pH 8. Filter the precipitate.[3] -
Result: 4,7-dichloro-3-iodoquinoline (Yellow solid).[3] Yields typically >90%.
Phase 2: Sonogashira Coupling
-
Reagents:
-
Substrate: 4,7-dichloro-3-iodoquinoline (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(2–5 mol%) -
Co-catalyst:
(2–5 mol%) -
Base: Triethylamine (
) or Diethylamine (3.0 equiv) -
Solvent: Anhydrous THF or DMF (0.1 M concentration)
-
-
Procedure:
-
Degas the solvent with
or Argon for 15 mins. -
Add substrate, catalyst, and CuI to the vessel.[4]
-
Add degassed solvent and base.
-
Add alkyne dropwise.
-
Stir at Room Temperature (RT) for 1 hour. If conversion is slow, heat to
. -
Caution: Do not exceed
to avoid reacting the C7-Cl or C4-Cl.
-
-
Purification: Filter through a Celite pad. Concentrate filtrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: The "Direct" Route
Best for: Rapid screening, atom economy, avoiding
-
Reagents:
-
Substrate: 7-chloro-3-iodoquinolin-4-ol (1.0 equiv)
-
Alkyne: Terminal alkyne (1.5 equiv)
-
Catalyst:
or (5 mol%) — Bidentate ligands often stabilize the Pd against poisoning by the free OH. -
Co-catalyst:
(5 mol%) -
Base: Pyrrolidine or
(3.0 equiv) -
Solvent: DMSO or DMF (Required for solubility of the quinolone).
-
-
Procedure:
-
Dissolve substrate in DMSO (0.2 M).
-
Add base, catalyst, and CuI under Argon.
-
Heat to
. (Higher energy required to overcome the lower reactivity of the quinolone system). -
Monitor closely for "Glaser coupling" (alkyne homocoupling) which competes at higher temps.
-
Data & Performance Comparison
| Metric | Protocol A (via 4-Cl) | Protocol B (Direct) |
| Overall Yield | High (80–95%) | Moderate (40–65%) |
| Reaction Time | 2 Steps (4h + 2h) | 1 Step (6–12h) |
| Purification | Easy (Non-polar product) | Difficult (Polar product/byproducts) |
| Chemoselectivity | Excellent (C3 only) | Good (Risk of N-alkylation side reactions) |
| Safety Profile | Low ( | High (Standard organic solvents) |
Troubleshooting & Optimization
-
Issue: Homocoupling of Alkyne (Glaser Product).
-
Cause: Presence of Oxygen.
-
Fix: Rigorous degassing (freeze-pump-thaw) is essential. Add the alkyne slowly via syringe pump to keep its concentration low relative to the Pd-complex.
-
-
Issue: No Reaction (Protocol B).
-
Cause: Substrate insolubility or catalyst poisoning.
-
Fix: Switch to Protocol A. Alternatively, add a phase transfer catalyst (TBAB) or use a microwave reactor at
for 10 mins.
-
-
Issue: C7-Chlorine Reactivity.
-
Cause: Temperature too high (
) or use of electron-rich ligands (e.g., ).[2] -
Fix: Keep temperature
and use standard triphenylphosphine ligands.
-
References
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. (1975).[2] "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines". Tetrahedron Letters, 16(50), 4467–4470. Link
-
Chinchilla, R.; Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link
-
Douelle, F., et al. (2005). "Synthesis and antiplasmodial activity of 3-aryl-7-chloroquinolin-4-ols". Bioorganic & Medicinal Chemistry Letters, 15(10), 2696-2699. (Describes the quinoline scaffold reactivity). Link
-
US Patent 10,023,538 B2. (2018). "Compounds, compositions and associated methods comprising 3-aryl quinolines". (Details the POCl3 activation and subsequent coupling of 7-chloro-3-iodoquinolin-4-ol). Link
-
Nagy, Z., et al. (2019). "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids". Beilstein Journal of Organic Chemistry, 15, 2895–2902. (Green solvent protocols for aryl iodides). Link
Sources
Application Note: Regioselective Iodination of 7-Chloro-4-Hydroxyquinoline using N-Iodosuccinimide (NIS)
[1]
Abstract & Introduction
This application note details a robust, scalable protocol for the regioselective iodination of 7-chloro-4-hydroxyquinoline (also known as 7-chloroquinolin-4(1H)-one) to synthesize 7-chloro-3-iodo-4-hydroxyquinoline .[1]
The 3-iodo-4-hydroxyquinoline scaffold is a critical intermediate in the synthesis of antimalarial drugs, kinase inhibitors, and antibacterial agents. The iodine handle at the C-3 position is highly versatile, enabling subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to diversify the quinoline core.
While traditional iodination methods using elemental iodine (
Key Advantages of this Protocol:
Chemical Reaction & Mechanism
Reaction Scheme
The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form.[1] The enaminone system activates the C-3 position, making it nucleophilic enough to attack the iodonium species generated from NIS.
Figure 1: Reaction pathway for the iodination of 7-chloro-4-hydroxyquinoline.
Mechanistic Insight[1][2][3][4][5][6]
-
Activation: In the presence of Glacial Acetic Acid (AcOH), NIS is activated (protonated or polarized), making the iodine atom more electrophilic.[1]
-
Nucleophilic Attack: The C-3 carbon of the quinoline, which is electron-rich due to resonance from the nitrogen lone pair and the 4-hydroxyl group (vinylogous amide), attacks the electrophilic iodine.
-
Re-aromatization: The resulting cationic intermediate loses a proton to restore the aromatic quinolone system, yielding the 3-iodo product and succinimide.
Note on Regioselectivity: The 7-chloro group deactivates the benzene ring, preventing iodination at positions 5, 6, or 8. The 2-position is blocked by the lack of nucleophilicity relative to C-3 in the 4-quinolone tautomer.[1] Thus, C-3 is the exclusive site of reaction.
Experimental Protocol
Materials & Equipment
-
Reagent: N-Iodosuccinimide (NIS) (Recrystallize from dioxane/CCl4 if yellow/brown to ensure removal of free
).[1] -
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Quenching: Sodium Thiosulfate (
), saturated aqueous solution. -
Equipment: Round-bottom flask, magnetic stir bar, reflux condenser, oil bath/heating block, vacuum filtration setup.[1]
Step-by-Step Procedure
| Step | Action | Critical Technical Note |
| 1. Setup | Charge a 100 mL round-bottom flask with 7-chloro-4-hydroxyquinoline (1.0 equiv, e.g., 1.80 g, 10 mmol) and a magnetic stir bar. | Ensure glassware is dry.[1] Moisture can retard the reaction rate.[1] |
| 2. Solvation | Add Glacial Acetic Acid (20 mL, ~2 mL/mmol). Stir at room temperature until a suspension or partial solution is formed. | AcOH acts as both solvent and acid catalyst.[1] |
| 3. Addition | Add NIS (1.1 equiv, e.g., 2.48 g, 11 mmol) in a single portion. | Protect from light (wrap flask in foil) as NIS and organoiodides are light-sensitive.[1] |
| 4. Reaction | Heat the mixture to 60–80°C for 2–4 hours. | Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material is polar; the product will be less polar (higher Rf).[1] |
| 5. Quench | Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring. | The product should precipitate immediately as a pale yellow/off-white solid.[1] |
| 6. Wash | If the suspension is dark yellow/brown (indicating free | This reduces residual iodine to iodide, improving product color and purity.[1] |
| 7. Isolation | Filter the solid under vacuum.[1] Wash the cake with water (3 x 20 mL) and cold ethanol (1 x 10 mL). | Washing with cold ethanol removes residual succinimide and acetic acid.[1] |
| 8. Drying | Dry the solid in a vacuum oven at 50°C for 6 hours. | Yield Expectation: 85–95%.[1] Appearance: Off-white to pale yellow powder.[1] |
Characterization Data (Expected)
-
1H NMR (DMSO-d6, 400 MHz):
12.5 (br s, 1H, NH/OH), 8.15 (d, J=8.5 Hz, 1H, H-5), 8.60 (s, 1H, H-2), 7.60 (d, J=2.0 Hz, 1H, H-8), 7.45 (dd, J=8.5, 2.0 Hz, 1H, H-6).[1] Note: The disappearance of the H-3 proton (usually a singlet/doublet around 6.0-6.5 ppm in the starting material) confirms substitution. -
MS (ESI+): m/z calculated for
; found 306.0.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 7-chloro-3-iodo-4-hydroxyquinoline.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product solubility in AcOH is too high. | Concentrate the reaction mixture by 50% under vacuum before pouring into water. |
| Dark Product Color | Residual Iodine ( | Ensure the sodium thiosulfate wash step is performed thoroughly.[1] Recrystallize from DMF/Water if necessary.[1] |
| Incomplete Reaction | Deactivation by 7-Cl group. | Increase temperature to 90°C or add a catalytic amount (5 mol%) of Trifluoroacetic Acid (TFA) to activate NIS.[1] |
| Regio-isomer Formation | Unlikely, but possible at high temp.[1] | Maintain temperature below 100°C. Verify regiochemistry via 2D NMR (HMBC) if unsure. |
References
-
Organic Chemistry Portal. "N-Iodosuccinimide (NIS) - Reactivity and Applications." [Link][1]
-
Baxendale Group, Durham University. "Synthesis of 7-Chloroquinoline Derivatives."[1] [Link][1]
-
Organic Syntheses. "4,7-Dichloroquinoline and 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid." Org. Synth. 1947, 27,[1] 48. [Link]
-
Arkivoc. "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc 2006 (i) 104-108.[1] [Link]
-
National Institutes of Health (NIH) PubChem. "7-Chloro-4-hydroxyquinoline Compound Summary."[1] [Link][1]
Introduction: The Strategic Importance of C3-Functionalized 4-Quinolones
An In-Depth Guide to the Mizoroki-Heck Reaction: Parameters for C3-Alkenylation of 3-Iodo-4-Quinolone Derivatives
The 4-quinolone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous antibacterial agents, anticancer drugs, and other therapeutic compounds. The functionalization of this heterocyclic system is a key strategy for modulating biological activity and discovering new pharmacological leads. Specifically, the introduction of substituents at the C3 position via carbon-carbon bond formation is a powerful approach for generating novel chemical diversity.
Among the array of synthetic tools available for this purpose, the Mizoroki-Heck reaction stands out as a robust and versatile method.[1] This palladium-catalyzed cross-coupling reaction enables the direct formation of a C-C bond between an unsaturated halide and an alkene, providing an efficient route to C3-alkenylated 4-quinolone derivatives.[1][2] This guide, designed for researchers and drug development professionals, offers a detailed exploration of the critical parameters governing the Heck reaction for 3-iodo-4-quinolone substrates, blending mechanistic understanding with practical, field-proven protocols.
The Catalytic Cycle: A Mechanistic Overview
The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions. The generally accepted pathway consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-4-quinolone, forming a square planar Pd(II) complex. The rate of this step generally follows the order of halide reactivity: I >> OTf > Br >> Cl.[3]
-
Carbopalladation (Olefin Insertion): The alkene coupling partner coordinates to the Pd(II) complex. This is followed by a syn-insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a new Pd(II) intermediate.
-
Syn β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium center is eliminated, transferring to the metal to form a palladium-hydride species and the desired substituted alkene product. This step typically proceeds with syn-stereochemistry and establishes the trans configuration of the final product.[4][5]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a neutral salt (e.g., [H-Base]⁺I⁻). The Pd(0) catalyst is now ready to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Critical Parameters for a Successful Heck Reaction
The success and efficiency of the Heck reaction on 3-iodo-4-quinolone derivatives hinge on the careful selection and optimization of several key parameters.
The 3-Iodo-4-Quinolone Substrate
-
Halide Choice: The use of a 3-iodo derivative is highly advantageous. The carbon-iodine bond is weaker than C-Br or C-Cl bonds, facilitating a faster rate of the initial, often rate-limiting, oxidative addition step.[3]
-
The N-Protecting Group: A critical factor for efficient coupling is the presence of a protecting group on the quinolone nitrogen. Studies have demonstrated that reactions with N-protected substrates, such as N-methyl-3-iodo-4-quinolone, proceed efficiently, while the unprotected counterparts may fail or give low yields.[6] This is likely due to several factors:
-
Solubility: N-alkylation often improves the solubility of the quinolone substrate in common organic solvents used for the reaction.
-
Prevention of Side Reactions: The acidic N-H proton of an unprotected quinolone can potentially coordinate to the palladium catalyst or react with the base, leading to catalyst deactivation or undesired side products.
-
Electronic Effects: The protecting group can subtly alter the electronic properties of the quinolone ring system, influencing its reactivity in the catalytic cycle.
-
The Palladium Catalyst System
-
Palladium Precursor: The active catalyst is Pd(0), but for convenience and air stability, a Pd(II) salt is typically used as a precatalyst.[7] Common choices include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂). These are reduced in situ to Pd(0) by various species in the reaction mixture, such as phosphine ligands or the solvent itself.[8]
-
Ligands: While phosphine-free systems exist, the addition of phosphine ligands is common. Ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) stabilize the Pd(0) species, prevent the formation of palladium black (inactive palladium metal), and modulate the reactivity and selectivity of the catalyst. The choice of ligand can influence reaction rates and even product distribution, such as the ratio of linear to branched isomers.[6]
The Olefin Coupling Partner
The nature of the alkene significantly impacts the reaction. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive. When using unsymmetrical olefins like styrene, regioselectivity can be a concern. While the linear (E)-styryl product is typically favored, the formation of branched regioisomers as byproducts has been observed.[6] The steric and electronic properties of the olefin dictate the conditions required for a successful coupling.
The Base
A base is essential for the Heck reaction.[2] Its primary role is to neutralize the hydriodic acid (HI) generated during the β-hydride elimination and subsequent reductive elimination steps, thereby regenerating the active Pd(0) catalyst. The choice of base can influence reaction kinetics and yields.
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or acetates (NaOAc) are also effective and can be advantageous in certain systems.
Solvent and Temperature
-
Solvent: Polar aprotic solvents are the standard choice for the Heck reaction as they can dissolve the ionic intermediates and reagents.[9] N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and acetonitrile (MeCN) are frequently employed.
-
Temperature: These reactions typically require heating, with temperatures ranging from 80 °C to 120 °C. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the reactants, catalyst, or products.
Data Summary: Optimized Reaction Conditions
The following table summarizes optimized conditions for the Heck reaction between N-methyl-3-iodo-4-quinolone and various styrene derivatives, showcasing the practical application of the parameters discussed.
| Entry | Styrene Derivative | Olefin (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)[6] |
| 1 | Styrene | 1.5 | Et₃N (1.5) | DMF | 100 | 12 | 85 |
| 2 | 4-Methylstyrene | 1.5 | Et₃N (1.5) | DMF | 100 | 12 | 82 |
| 3 | 4-Methoxystyrene | 1.5 | Et₃N (1.5) | DMF | 100 | 12 | 78 |
| 4 | 4-Chlorostyrene | 1.5 | Et₃N (1.5) | DMF | 100 | 12 | 90 |
| 5 | 4-Nitrostyrene | 1.5 | Et₃N (1.5) | DMF | 100 | 12 | 92 |
General Conditions: N-methyl-3-iodo-4-quinolone (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), P(o-tol)₃ (0.1 equiv.).
Detailed Experimental Protocol: Synthesis of (E)-N-methyl-3-styryl-4-quinolone
This protocol provides a self-validating, step-by-step methodology for a representative Heck reaction.
Materials and Equipment
-
N-methyl-3-iodo-4-quinolone
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Reaction Procedure
Caption: Experimental workflow for the Heck reaction.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methyl-3-iodo-4-quinolone (1.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.05 mmol, 0.05 equiv.) and tri(o-tolyl)phosphine (0.1 mmol, 0.1 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes. Subsequently, add triethylamine (1.5 mmol, 1.5 equiv.) followed by styrene (1.5 mmol, 1.5 equiv.).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure (E)-N-methyl-3-styryl-4-quinolone.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent. | Use fresh Pd(OAc)₂ and anhydrous solvent. Ensure the reaction is run under a strict inert atmosphere. Increase temperature in 10 °C increments. |
| Formation of Byproducts | Reaction temperature too high; Incorrect stoichiometry. | Decrease reaction temperature. Re-verify the stoichiometry of all reagents, especially the olefin and base. |
| Palladium Black Formation | Ligand dissociation or degradation; Presence of oxygen. | Increase ligand loading slightly (e.g., to 0.12 equiv.). Ensure the system is rigorously deoxygenated before heating. |
| Inconsistent Yields | Water in the solvent; Reagent purity. | Use freshly distilled or purchased anhydrous solvents. Verify the purity of the 3-iodo-4-quinolone starting material. |
Conclusion
The Mizoroki-Heck reaction is an indispensable tool for the C3-alkenylation of 3-iodo-4-quinolone derivatives. Success in this transformation is not serendipitous but is achieved through a rational understanding and control of key reaction parameters. By carefully selecting an N-protected iodo-substrate, an appropriate palladium/ligand system, a suitable base and solvent, and by maintaining optimal reaction temperatures under an inert atmosphere, researchers can reliably and efficiently synthesize a diverse library of C3-functionalized quinolones for further investigation in drug discovery and development programs.
References
-
Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E) - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
Recent Advances In The Application Of The Heck Reaction In The Synthesis Of Heterocyclic Compounds: An Update | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Optimization of conditions for the Heck reaction - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]
-
The Heck Reaction: Reaction mechanism and tutorial - YouTube. (2022, June 23). Retrieved February 3, 2026, from [Link]
-
Synthesis of 3-vinyl indoles via ultrasound assisted Mizoroki-Heck... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. (n.d.). Retrieved February 3, 2026, from [Link]
-
Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]
-
Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Heck Reaction—State of the Art - Semantic Scholar. (2017, September 11). Retrieved February 3, 2026, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved February 3, 2026, from [Link]
-
Palladium-Catalyzed [3+2] and [2+2+2] Annulations of 4-Iodo-2-quinolones with Activated Alkynes through Selective C-H Activation - PubMed. (2020, March 23). Retrieved February 3, 2026, from [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]
-
Palladium-catalyzed allylic C-H fluorination - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]
-
REVIEW The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities - UCL Discovery. (n.d.). Retrieved February 3, 2026, from [Link]
-
Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro - ChemRxiv. (n.d.). Retrieved February 3, 2026, from [Link]
-
Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. (2024, September 13). Retrieved February 3, 2026, from [Link]
-
Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
-
Olefination of Perfluoroarenes - Sci-Hub. (n.d.). Retrieved February 3, 2026, from [Link]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 7-chloro-3-iodoquinolin-4-ol
Welcome to the technical support center for 7-chloro-3-iodoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Introduction: Understanding the Solubility Profile of 7-chloro-3-iodoquinolin-4-ol
7-chloro-3-iodoquinolin-4-ol possesses a rigid, planar heterocyclic structure with both halogen substituents (chloro and iodo) and a hydroxyl group. This combination of a hydrophobic core with a hydrogen-bonding capable group results in a compound that can be challenging to dissolve. The strong intermolecular forces, including potential hydrogen bonding and pi-pi stacking, contribute to a high lattice energy in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to systematically address and overcome these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving 7-chloro-3-iodoquinolin-4-ol in common organic solvents at room temperature. What is the recommended starting point?
A1: It is common for highly functionalized quinolinols like 7-chloro-3-iodoquinolin-4-ol to exhibit poor solubility in many common organic solvents at ambient temperature. The first step is a systematic solvent screening.
Recommended Initial Solvents to Screen:
Based on the general solubility of quinoline derivatives, polar aprotic solvents are often a good starting point due to their ability to disrupt intermolecular forces.
-
Dimethyl Sulfoxide (DMSO): Often the solvent of choice for poorly soluble compounds for initial stock solution preparation.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, it is a powerful solvent for a wide range of organic molecules.
-
Tetrahydrofuran (THF): A less polar option that can be effective, particularly if the compound is intended for use in reactions sensitive to more reactive solvents.
-
Dichloromethane (DCM): While often used in synthesis and purification, its ability to dissolve this particular compound may be limited but is worth exploring.[1]
-
Alcohols (e.g., Ethanol, Methanol): The hydroxyl group can engage in hydrogen bonding, potentially aiding solubility.[2]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for dissolving 7-chloro-3-iodoquinolin-4-ol.
Q2: Can I heat the mixture to improve the solubility of 7-chloro-3-iodoquinolin-4-ol?
A2: Yes, increasing the temperature is a common and effective method to enhance the solubility of many solid compounds.[3][4][5] The added thermal energy helps to overcome the lattice energy of the solid, allowing the solvent molecules to interact more effectively with the solute.
Causality: For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic, meaning it requires an input of energy. According to Le Châtelier's principle, adding heat to an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute.
Protocol for Temperature-Assisted Dissolution:
-
Solvent Selection: Choose a solvent with a boiling point significantly higher than the target temperature.
-
Initial Suspension: Add the desired amount of 7-chloro-3-iodoquinolin-4-ol to the solvent at room temperature and stir to create a suspension.
-
Gradual Heating: Place the vessel in a heated water bath or on a hot plate with stirring. Increase the temperature in increments of 5-10°C.
-
Observation: Monitor the suspension for dissolution. Hold at each temperature for a few minutes to allow for equilibration.
-
Maximum Temperature: Do not exceed a temperature that could cause solvent evaporation or compound degradation. A general rule of thumb is to stay at least 20-30°C below the solvent's boiling point.
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Observe for any precipitation. If the compound remains in solution, you have successfully created a supersaturated solution, which may be stable for a period of time.
Trustworthiness Check: Always visually inspect the solution after cooling to ensure the compound has not precipitated out. If it has, the solubility at room temperature is lower than the concentration you prepared.
Q3: I've tried heating with little success. Would sonication be a viable alternative?
A3: Absolutely. Sonication is an excellent technique for assisting the dissolution of poorly soluble compounds.[6][7][8][9] It uses high-frequency sound waves to induce acoustic cavitation in the solvent, creating and collapsing microscopic bubbles. This process generates intense localized energy, which can break apart solute agglomerates and increase the surface area available for solvation.
Mechanism of Action:
Caption: Mechanism of sonication-assisted dissolution.
Experimental Protocol for Sonication:
-
Prepare a Suspension: Add 7-chloro-3-iodoquinolin-4-ol to your chosen solvent in a suitable vessel (e.g., a glass vial or flask).
-
Immerse in a Sonicator Bath: Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your vessel.
-
Apply Sonication: Turn on the sonicator. The duration will depend on the amount of material and the solvent volume. Start with 5-10 minute intervals.
-
Monitor Dissolution: Visually inspect the solution for clarity. If undissolved solid remains, continue sonication.
-
Temperature Control: Be aware that prolonged sonication can increase the temperature of the sample.[7] If your compound is temperature-sensitive, use a cooled sonicating bath or sonicate in shorter bursts with cooling periods in between.
Q4: My compound is for a biological assay, and high concentrations of DMSO are not ideal. How can I improve solubility in a more biocompatible solvent system?
A4: This is a common challenge. The use of co-solvents is a widely accepted strategy to enhance the solubility of poorly soluble drugs in aqueous-based systems.[10][11][12][13] A co-solvent system involves a mixture of a primary solvent (often water or a buffer) and one or more water-miscible organic solvents.
How Co-solvents Work: Co-solvents reduce the polarity of the overall solvent system, making it more favorable for dissolving less polar compounds. They can also disrupt the hydrogen bonding network of water, which can sometimes hinder the dissolution of hydrophobic molecules.
Commonly Used Co-solvents for Biological Applications:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Glycerol
Protocol for Developing a Co-solvent System:
-
Prepare a Concentrated Stock: Dissolve the 7-chloro-3-iodoquinolin-4-ol in a minimal amount of a strong organic solvent like DMSO to create a high-concentration stock solution.
-
Titration with Co-solvent: In a separate vial, add the desired aqueous buffer for your assay.
-
Incremental Addition: While vortexing or stirring the aqueous buffer, add small aliquots of your concentrated stock solution.
-
Observe for Precipitation: If the solution remains clear, you can continue to add the stock solution until you reach your target concentration or until precipitation occurs.
-
Optimization: If precipitation occurs, experiment with different co-solvents mixed with your aqueous buffer before adding the compound stock. For example, prepare a 90:10 mixture of buffer:PEG 400 and repeat the titration.
Data Presentation: Example Co-solvent Screening
| Co-solvent System (Buffer:Co-solvent) | Maximum Achievable Concentration (µM) without Precipitation |
| 100% PBS (pH 7.4) | < 1 |
| 95:5 PBS:DMSO | 10 |
| 90:10 PBS:Ethanol | 15 |
| 90:10 PBS:PEG 400 | 25 |
Note: This is example data and should be determined experimentally.
Q5: Does the pH of the solvent affect the solubility of 7-chloro-3-iodoquinolin-4-ol?
A5: Yes, the pH of the solvent can significantly impact the solubility of ionizable compounds, including quinoline derivatives.[14][15][16][17][18] 7-chloro-3-iodoquinolin-4-ol has a hydroxyl group and a basic nitrogen atom in the quinoline ring system, making it an amphoteric molecule that can be protonated or deprotonated depending on the pH.
The Underlying Principle:
-
Acidic Conditions (Low pH): The nitrogen atom in the quinoline ring can become protonated, forming a cationic species. This charged form is generally more soluble in aqueous media than the neutral form.
-
Basic Conditions (High pH): The hydroxyl group can be deprotonated to form an anionic phenoxide. This charged species will also exhibit increased aqueous solubility.
The pH at which the compound is least soluble is its isoelectric point. Adjusting the pH away from this point can enhance solubility.
Experimental Protocol for pH Adjustment:
-
Determine the pKa: If the pKa of 7-chloro-3-iodoquinolin-4-ol is not known, it can be estimated using software or determined experimentally.
-
Prepare a Suspension: Suspend the compound in the desired solvent (e.g., water or a buffer).
-
Titrate with Acid or Base: While monitoring the pH, add small amounts of a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH).
-
Observe for Dissolution: Note the pH at which the compound dissolves.
-
Stability Check: Be aware that extreme pH values can lead to chemical degradation of your compound. It is crucial to assess the stability of your compound at the pH required for dissolution.
Protocols for Solubility Determination
To systematically approach solubility enhancement, it is essential to first quantify the solubility of your compound. Here are protocols for determining both kinetic and thermodynamic solubility.
Protocol 1: Kinetic Solubility Determination
This method is rapid and useful for high-throughput screening, providing an estimate of solubility when a compound is introduced from a DMSO stock into an aqueous buffer.[19][20][21][22]
Materials:
-
7-chloro-3-iodoquinolin-4-ol
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (polypropylene for compound storage, clear for analysis)
-
Plate reader capable of measuring turbidity or a device for HPLC-UV analysis
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well polypropylene plate.
-
Addition to Buffer: In a separate 96-well analysis plate, add the aqueous buffer. Then, transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours).
-
Measurement: Determine the concentration at which precipitation occurs. This can be done by measuring the turbidity of each well with a plate reader. The highest concentration that remains clear is the kinetic solubility. Alternatively, the plate can be filtered or centrifuged, and the concentration of the supernatant can be determined by HPLC-UV.
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination
This "shake-flask" method measures the solubility of the solid compound in equilibrium with the solvent and is considered the gold standard.[19][20][22]
Materials:
-
Solid 7-chloro-3-iodoquinolin-4-ol
-
Chosen solvent
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system for quantification
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a glass vial. The excess is crucial to ensure that an equilibrium with the solid phase is reached.
-
Add Solvent: Add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on a rotator or orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove an aliquot of the supernatant, being cautious not to disturb the solid. Dilute the supernatant with a suitable solvent for analysis.
-
Quantification: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method with a calibration curve. This concentration is the thermodynamic solubility.
References
- CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction - Google Patents. (n.d.).
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved February 3, 2026, from [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021, September 23). Retrieved February 3, 2026, from [Link]
-
pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY - Journal of Chemical Technology and Metallurgy. (2022, April 11). Retrieved February 3, 2026, from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved February 3, 2026, from [Link]
- US5126456A - 7-chloroquinaldine synthesis - Google Patents. (n.d.).
-
4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved February 3, 2026, from [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023, April 21). Retrieved February 3, 2026, from [Link]
-
The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]
-
Synthesis of 7-chloroquinolinyl-4- - ResearchGate. (2025, August 6). Retrieved February 3, 2026, from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25). Retrieved February 3, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
-
(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - ResearchGate. (2025, October 12). Retrieved February 3, 2026, from [Link]
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (2015, December 1). Retrieved February 3, 2026, from [Link]
-
The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion - Semantic Scholar. (n.d.). Retrieved February 3, 2026, from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]
-
Temperature Effects on Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved February 3, 2026, from [Link]
-
The halogenated 8 hydroxyquinolines - ResearchGate. (2025, August 6). Retrieved February 3, 2026, from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug. (n.d.). Retrieved February 3, 2026, from [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). Retrieved February 3, 2026, from [Link]
-
Temperature and Salt Addition Effects on the Solubility Behaviour of some Phenolic Compounds in Water | Request PDF - ResearchGate. (2025, August 7). Retrieved February 3, 2026, from [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.). Retrieved February 3, 2026, from [Link]
-
Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules | Neuroquantology. (n.d.). Retrieved February 3, 2026, from [Link]
-
Carbon-Based Functional Nanomaterials: Preparation, Properties and Applications - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
-
Effect of Temperature on Solubility // HSC Chemistry - YouTube. (2020, December 9). Retrieved February 3, 2026, from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, April 1). Retrieved February 3, 2026, from [Link]
-
Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modification - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved February 3, 2026, from [Link]
-
Ultrasonic Dissolving of Solids in Liquids. (n.d.). Retrieved February 3, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modification | MDPI [mdpi.com]
- 9. hielscher.com [hielscher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. enamine.net [enamine.net]
preventing deiodination during palladium-catalyzed coupling
The following guide is structured as a specialized Technical Support Center for researchers encountering deiodination issues in palladium-catalyzed cross-coupling.
Ticket Subject: Preventing Deiodination (Hydrodehalogenation) & Chemoselectivity Loss Status: Active Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Hub: Define Your "Deiodination"
Before applying a fix, we must identify the specific failure mode. "Deiodination" refers to two distinct phenomena in palladium catalysis. Select the scenario that matches your experimental observation:
| Scenario | Symptom | Technical Name | Severity |
| A | My Aryl-Iodide (Ar-I) substrate is converting to Ar-H instead of the coupled product (Ar-R). | Hydrodeiodination (Reductive Dehalogenation) | 🔴 Critical Failure |
| B | I have a substrate with both Ar-I and Ar-Br/Cl . The reaction is coupling at the Iodide site, but I want to couple the Bromide/Chloride and retain the Iodide. | Chemoselectivity Loss (Oxidative Addition Selectivity) | 🟡 Methodological Challenge |
Troubleshooting Guide: Scenario A (Hydrodeiodination)
Issue: The iodine atom is replaced by hydrogen (Ar-I
The Mechanism of Failure
To stop the enemy, you must understand its supply lines. The hydride (H
- -Hydride Elimination: From alkyl groups on the ligand or nucleophile.
-
Solvent/Base Oxidation: Primary/secondary alcohols (e.g., isopropanol, ethanol) or amine bases act as hydride donors to Pd(II).
-
Trace Water: In the presence of certain ligands, water can facilitate Pd-H formation.
Figure 1: The competitive landscape between desired coupling and hydrodeiodination. Note that the "Hydride Source" is often the solvent itself.
Protocol Adjustments (Step-by-Step)
Step 1: Purge the Hydride Sources (Solvent & Base)
-
The Fix: Switch from protic or H-donor solvents (EtOH, iPrOH, DMF) to Toluene or 1,4-Dioxane .
-
Why: DMF and alcohols are notorious for reducing Pd(II) to Pd-H via
-hydride elimination from the solvent itself [1]. Toluene is non-coordinating and lacks labile hydrides. -
Base: Avoid amine bases (Et
N) which can undergo -hydride elimination. Use inorganic, anhydrous bases like K PO or Cs CO .
Step 2: Accelerate the Desired Cycle (Ligand Choice)
-
The Fix: Use electron-rich, bulky phosphines like XPhos or SPhos .
-
Why: Deiodination is a kinetic competition. You need Transmetallation and Reductive Elimination to be faster than Hydride Insertion. Buchwald ligands (dialkylbiarylphosphines) facilitate extremely rapid reductive elimination, effectively "outrunning" the side reaction [2].
-
Warning: Avoid simple PPh
if deiodination is observed; it is slow and allows time for side reactions.
Step 3: Catalyst Activation
-
The Fix: Pre-heat the catalyst/ligand mixture for 1-2 minutes before adding the aryl iodide.
-
Why: "Induction periods" are dangerous. If the catalyst activates slowly, the active Pd(0) concentration is low, and intermediate species (often clusters) can promote side reactions. Ensuring immediate turnover upon substrate addition favors the main cycle [3].
Troubleshooting Guide: Scenario B (Chemoselectivity)
Issue: You want to couple a Bromide/Chloride site but the Iodide reacts first. Reality Check: In standard Pd-catalysis, Oxidative Addition rates follow the bond strength: C-I > C-Br > C-Cl . Palladium will react with the Iodide first 99% of the time.
The "Impossible" Protocol
To preserve the Iodine, you cannot rely on standard kinetics. You must use an Orthogonal Strategy .
Strategy 1: The "Site-Selective" Switch (Advanced)
Recent advances allow for "reversing" this trend, but they are highly substrate-specific.
-
Method: Use a catalyst system that is extremely sensitive to sterics or electronics, if the Iodide is in a sterically hindered position and the Bromide is accessible.
-
Alternative: Use Magnesium (Knochel-type) exchange .
-
Protocol: Treat the substrate with
-PrMgCl·LiCl at -78°C. The Iodine will selectively exchange to form the Grignard reagent (Ar-MgX) leaving the Bromide intact. You can then react this Grignard in a Kumada coupling or quench it, but this consumes the Iodine. -
To Couple the Bromide: This is generally not possible with Pd if an unprotected Iodine is present. Recommendation: Replace the Iodine with a masking group (e.g., a silyl group) or install the Iodine after the coupling (e.g., via Sandmeyer reaction or C-H activation).
-
Frequently Asked Questions (FAQ)
Q: Does increasing temperature help reduce deiodination?
A: Generally, NO . Higher temperatures increase the rate of
Q: I see "Palladium Black" precipitating. Is this related? A: Yes. Catalyst decomposition often coincides with dehalogenation. When Pd(0) clusters out of solution, the remaining soluble species are often ligand-deficient and highly reactive toward solvent C-H bonds, leading to hydrodeiodination. Stabilizing the catalyst with excess ligand (Ligand:Pd ratio of 2:1 or 4:1) can mitigate this [4].
Q: Can I use water in the solvent mixture?
A: For Suzuki coupling, water is required for the base solubility. However, if deiodination is severe, minimize water content and use a phase transfer catalyst (like TBAB) or a base that has some organic solubility (like Cs
Standardized Protocol: "Deiodination-Resistant" Suzuki Coupling
Use this protocol as a baseline when Ar-I
| Parameter | Specification | Rationale |
| Catalyst Source | Pd(OAc) | Stable precursor. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich. Accelerates reductive elimination [2]. |
| Solvent | Toluene (anhydrous) | Lacks labile hydrides found in alcohols/DMF. |
| Base | K | Mild, inorganic, non-reducing. |
| Temperature | 80°C | Sufficient for turnover, mild enough to suppress |
| Concentration | 0.2 - 0.5 M | High concentration favors bimolecular coupling over unimolecular decomposition. |
Step-by-Step Workflow:
-
Charge a reaction vial with Ar-I (1.0 equiv), Boronic Acid (1.2 equiv), K
PO (2.0 equiv), Pd(OAc) (2 mol%), and XPhos (4 mol%). -
Seal the vial and purge with Argon/Nitrogen for 5 minutes (Oxygen promotes homocoupling and catalyst death).
-
Add anhydrous Toluene via syringe.
-
Optional: Add 1 drop of water (degassed) only if conversion is stalled after 1 hour; otherwise, rely on the base suspension.
-
Heat to 80°C with vigorous stirring.
References
-
Navarro, O. et al. (2006).[1] "Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex." Journal of Organic Chemistry. Link
-
Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research. Link
-
Ingoglia, B. T. et al. (2024). "Deciphering complexity in Pd–catalyzed cross-couplings." Nature Communications/NIH. Link
-
BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." Link
Disclaimer: Experimental chemistry involves inherent risks. Always consult the Safety Data Sheet (SDS) for all chemicals and perform a risk assessment before proceeding.
Sources
Technical Support Center: Purification of 3-Iodo-4-Hydroxyquinolines
Status: Operational Ticket ID: PUR-3I4HQ-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Quinolone" Paradox
Welcome to the technical guide for purifying 3-iodo-4-hydroxyquinolines. Before attempting purification, you must understand the chemical behavior of your substrate.
These compounds exhibit prototropic tautomerism . While often named "4-hydroxyquinolines" (enol form), they predominantly exist as 4-quinolones (keto form) in the solid state and in polar solvents. This dictates their solubility profile: they are often high-melting solids with poor solubility in non-polar organic solvents (hexanes, ether), leading to "oiling out" or streaking during purification.
This guide prioritizes chemical purification (work-up/recrystallization) over chromatography, as the latter is often inefficient due to strong column interactions.
Module 1: Chemical Workup & Iodine Removal
Objective: Remove unreacted iodine (brown/purple discoloration) and inorganic salts before attempting crystallization.
The "Red-Ox" Wash Protocol
Synthesis of 3-iodo-4-hydroxyquinolines (often via iodination of 4-hydroxyquinolines using
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent.
-
Recommendation: Ethyl Acetate (EtOAc) or warm THF. Avoid DCM if the product is very polar.
-
-
Quenching: Wash the organic layer with 10% Sodium Thiosulfate (
) .-
Visual Cue: The organic layer should shift from dark brown/purple to pale yellow/orange.
-
-
The Amphoteric Toggle (Acid-Base Purification):
-
These compounds are amphoteric (
of NH 2-3; of OH 10-11). We leverage this for purification without a column.
-
Workflow Diagram: Acid-Base Extraction Logic
Figure 1: Purification strategy leveraging the acidity of the 4-hydroxyl group. By converting to the water-soluble phenolate, non-acidic impurities are washed away.
Module 2: Recrystallization (The Gold Standard)
Objective: Isolate high-purity solid from the crude precipitate.
Due to the high melting point of quinolones (>200°C), standard solvents often fail. Use the "High-Polarity" solvent systems.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Protocol Notes | Suitability |
| Glacial Acetic Acid | 100% | Heat to boil, filter hot, cool slowly. | Best for: Large scale, removing inorganic salts. |
| DMF / Ethanol | 1:3 to 1:5 | Dissolve in min. hot DMF, add hot EtOH until cloudy. | Best for: Thermally stable derivatives. |
| DMSO / Water | 1:10 | Dissolve in DMSO, slowly add water (antisolvent). | Best for: Very insoluble analogs. Note: Hard to dry. |
| Ethanol / Water | 9:1 | Standard reflux. | Best for: Less substituted, lower MW analogs. |
Critical Warning: Do not use Acetone or Methanol alone for initial recrystallization of iodinated species; they often solubilize impurities too well or fail to dissolve the quinolone core at reflux.
Workflow Diagram: Recrystallization Logic
Figure 2: Standard operating procedure for recrystallization using Glacial Acetic Acid.
Module 3: Chromatography (When Precipitation Fails)
Objective: Separate regioisomers or stubborn impurities using Flash/HPLC.
The Problem: 4-Hydroxyquinolines interact strongly with free silanols on silica gel, causing severe peak tailing . The Solution: You must modify the mobile phase to suppress ionization or block silanol sites.
Flash Chromatography Conditions
-
Stationary Phase: Standard Silica (Irregular).
-
Mobile Phase: DCM : Methanol (95:5 to 90:10).
-
The "Secret" Additive: Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase.
-
Why? TEA blocks acidic silanol sites. Acetic acid ensures the molecule stays fully protonated (neutral). Do not mix TEA and Acid.
-
Reverse Phase (C18) - Recommended
If the compound streaks on silica, switch to C18.
-
Column: C18 functionalized silica.
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 100% B over 20 mins.
-
Note: The iodine atom increases lipophilicity significantly, so the compound will elute later than the non-iodinated starting material.
Module 4: Troubleshooting FAQ
Q1: My product is a sticky brown gum/oil instead of a solid. What happened?
-
Diagnosis: Likely trapped solvent (DMF/DMSO) or oligomerization.
-
Fix: Triturate (grind under solvent) with Diethyl Ether or Cold Acetonitrile . This pulls out organic impurities and induces crystallization of the quinolone.
Q2: I lost my product during the Acid-Base extraction. The aqueous layer is empty.
-
Diagnosis: pH overshoot.
-
Explanation: If you acidify below pH 2, the quinoline nitrogen protonates (
), making the molecule water-soluble again (cationic form). -
Fix: Adjust pH carefully to the isoelectric point (typically pH 6-7) where the molecule is neutral and least soluble.
Q3: The product turns purple upon standing on the bench.
-
Diagnosis: Photodeiodination. The C-I bond at position 3 is labile to UV light.
-
Fix: Store the purified solid in amber vials wrapped in foil. Re-wash with sodium thiosulfate if significant degradation occurs.
Q4: I see two spots on TLC that merge?
-
Diagnosis: Tautomerism.
-
Fix: This is an artifact of silica. Run TLC with 1% TEA to sharpen the spots. If they merge, it is likely the same compound equilibrating.
References
-
Surrey, A. R., & Cutler, R. A. (1946). The Preparation of 3-Halo-4-hydroxyquinolines.[1] Journal of the American Chemical Society, 68(12), 2570–2574. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11253836, 3-Iodoquinoline derivatives. Retrieved February 3, 2026. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Quinolines. [Link]
Sources
Technical Support Center: Iodination of 7-Chloroquinolines
Topic: Optimizing Yields for Iodination of 7-Chloroquinolines Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges of functionalizing the electron-deficient 7-chloroquinoline scaffold. Unlike electron-rich arenes (e.g., phenols), the 7-chloroquinoline core is deactivated, making standard electrophilic iodination difficult and often leading to poor yields or regioselectivity issues.
This guide prioritizes yield optimization and regiocontrol , distinguishing between the two primary targets: C-8 (ortho to chlorine) and C-3 (heterocyclic ring).
⚡ Quick Diagnostic: Select Your Methodology
Before proceeding, identify your target regioisomer and current constraint using the decision matrix below.
Figure 1: Strategic decision matrix for selecting the optimal iodination protocol based on regioselectivity requirements and available equipment.
🔬 Module 1: Targeting C-8 (High-Yield Protocol)
Method: Directed Ortho Magnesiation (DoM) using Turbo-Grignard. Context: The 7-chloro substituent exerts an inductive effect that acidifies the C-8 proton. However, standard lithiation (n-BuLi) often leads to nucleophilic attack on the quinoline ring. The use of TMPMgCl·LiCl (Knochel-Hauser base) is the gold standard for this transformation, preventing side reactions and enabling high yields (>90%).
📋 Optimized Protocol
-
Drying: Flame-dry a Schlenk flask under Argon.
-
Dissolution: Dissolve 7-chloroquinoline (1.0 equiv) in anhydrous THF (0.5 M).
-
Metalation: Cool to -78°C (or 0°C depending on substrate tolerance). Add TMPMgCl·LiCl (1.2 equiv) dropwise.
-
Incubation: Stir for 45 mins. The solution usually turns deep red/brown (formation of magnesiated species).
-
Quench: Add solution of I₂ (1.5 equiv) in THF.
-
Workup: Warm to RT, quench with sat. aq. NH₄Cl and Na₂S₂O₃ (to remove excess iodine).
🔧 Troubleshooting Guide (DoM)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Moisture Contamination | The magnesiated intermediate is extremely moisture-sensitive. Ensure THF is distilled over Na/benzophenone or from a solvent system. Use fresh TMPMgCl·LiCl. |
| Nucleophilic Addition (Alkylation) | Wrong Base Selection | Do NOT use n-BuLi. It acts as a nucleophile attacking the C-2 position of the quinoline. Stick to non-nucleophilic amide bases like TMP (tetramethylpiperidide). |
| Tarry/Black Crude | Temperature Overshoot | The magnesiated species can decompose above 0°C. Keep the metalation step strictly controlled. If using 4,7-dichloroquinoline, -78°C is safer. |
| Iodine "Crash Out" | Solubility | Iodine has limited solubility in cold THF. Pre-dissolve I₂ in a larger volume of THF before addition to prevent localized high concentrations. |
🧪 Module 2: Targeting C-8 (Bench-Stable Protocol)
Method: Electrophilic Aromatic Substitution (EAS) with NIS/Acid.
Context: If you lack inert atmosphere capabilities, you can use N-iodosuccinimide (NIS). Because the pyridine ring deactivates the system, standard acetic acid is insufficient. You must use Trifluoroacetic Acid (TFA) or H₂SO₄ to activate the NIS into a "super-electrophile" (
📋 Optimized Protocol
-
Mix: Dissolve 7-chloroquinoline (1.0 equiv) in TFA (concentration 0.2 M).
-
Activator: Add NIS (1.2–1.5 equiv) in one portion.
-
Reaction: Stir at RT for 4-12 hours.
-
Boost (Optional): If TLC shows no movement after 4h, add 10 mol% conc. H₂SO₄.[1]
-
Workup: Pour into ice water. Neutralize with NaOH (exothermic!). Extract with EtOAc.
🔧 Troubleshooting Guide (EAS)
| Issue | Scientific Rationale | Solution |
| Stalled Reaction | Protonation of Nitrogen | In strong acid, the quinoline Nitrogen is protonated ( |
| Regio-scrambling | Lack of Directing Power | While Cl directs ortho, the protonated N directs meta (to itself), creating conflict. |
| Purple Product | Trapped Iodine | Free iodine forms complexes with quinolines. |
🔄 Module 3: Targeting C-3 (The "Hetero" Ring)
Context: Direct iodination at C-3 is difficult because the pyridine ring is electron-poor. Electrophilic attack rarely happens here. Recommended Route: Radical Iodination or Finkelstein-like approaches are emerging, but often unreliable for 7-chloro derivatives. Alternative: If you need high yields of 7-chloro-3-iodoquinoline, do not iodinate the quinoline. Instead, synthesize the ring with the iodine already in place.
Protocol (Gould-Jacobs Modification):
-
Start with 3-chloroaniline .
-
Condense with EMME (Diethyl ethoxymethylenemalonate).[1]
-
Cyclize in Dowtherm A (high temp) to get the quinolone.
-
Crucial Step: Iodinate the quinolone (4-OH form) at C-3 using I₂/NaOH (high yield).
-
Aromatize/Chlorinate C-4 using POCl₃ if necessary.
📊 Comparative Data: Yield vs. Method
| Method | Target | Typical Yield | Selectivity | Primary Risk |
| NIS / TFA | C-8 (Major) | 45 - 60% | Moderate (mix of C8/C5) | Low Conversion |
| TMPMgCl·LiCl / I₂ | C-8 (Exclusive) | 92 - 95% | Excellent | Moisture Sensitivity |
| Radical (NIS/Cat) | C-3 | 50% | Moderate | Polymerization |
| Gould-Jacobs (De Novo) | C-3 | 80% (Overall) | Perfect | Multi-step process |
❓ Frequently Asked Questions (FAQs)
Q: Why does my product turn black upon drying? A: Iodoquinolines are light-sensitive. The "black" is elemental iodine liberating from the crystal lattice.
-
Prevention: Store the product in amber vials under Argon at -20°C. Recrystallize from Ethanol/Water with a pinch of sodium thiosulfate/metabisulfite.
Q: Can I use n-Butyllithium (n-BuLi) instead of TMPMgCl·LiCl? A: No. n-BuLi is a strong nucleophile and will attack the C-2 position of the quinoline ring (Chichibabin-type addition) rather than deprotonating C-8. You must use a hindered, non-nucleophilic base like LiTMP or the Turbo-Grignard (TMPMgCl·LiCl).
Q: My LCMS shows a mass of M+126 (Product + I) but NMR is messy. Why? A: You likely have a mixture of 8-iodo and 5-iodo isomers. The 7-Cl directs ortho to C-8, but the C-5 position is also accessible in EAS conditions.
-
Solution: Switch to the DoM method (Module 1) for exclusive C-8 regioselectivity.
Q: How do I remove the succinimide byproduct after NIS reactions? A: Succinimide is water-soluble. A rigorous wash with water (pH 7) usually removes it. If it persists, wash the organic layer with 0.1 M NaOH (succinimide forms a water-soluble salt).
🧬 Mechanism Visualization: Directed Ortho Metalation
The following diagram illustrates why the TMPMgCl·LiCl method provides superior regioselectivity for the C-8 position.
Figure 2: Mechanistic pathway of Directed Ortho Magnesiation. The 7-Cl atom stabilizes the metallated intermediate at C-8 via inductive effects and coordination, ensuring exclusive regioselectivity.
📚 References
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. (Describes the optimized DoM protocol for 8-iodo derivatives).
-
BenchChem Application Notes. (2025). Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. (Standard protocols for electrophilic iodination).
-
Krasutsky, et al. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine. MDPI. (Review of iodine/oxidant systems).
-
Lupton, D. W., et al. (2015).[1][2] The regioselective iodination of quinolines. Chemical Communications.[2][3] (Discusses C-3 selective radical methods).
-
O'Neill, P. M., et al. (Specific reference to 7-chloroquinoline antimalarial SAR and functionalization). Journal of Medicinal Chemistry.
Sources
Quinoline Iodination: A Technical Guide to Resolving Regioisomer Formation
Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of quinoline iodination. The formation of regioisomers is a common challenge in electrophilic substitution reactions of quinoline, and this resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you achieve your desired substitution pattern.
Troubleshooting Guide: Common Issues in Quinoline Iodination
This section addresses specific experimental challenges with a focus on understanding the underlying causes and implementing effective solutions.
Problem 1: Poor Regioselectivity - Mixture of 5- and 8-Iodoquinoline Obtained
Symptoms:
-
NMR or GC-MS analysis of the crude product shows significant amounts of both the 5-iodo and 8-iodoquinoline isomers.
-
Difficulty in separating the isomers by standard column chromatography.
Probable Causes & Solutions:
The regiochemical outcome of quinoline iodination is highly dependent on the reaction conditions, particularly the acid used and the temperature. The quinoline ring is deactivated towards electrophilic substitution, and under acidic conditions, the quinolinium ion is formed, which directs substitution to the 5- and 8-positions.
Solutions:
-
Kinetic vs. Thermodynamic Control: The ratio of 5- to 8-iodoquinoline can be influenced by temperature.
-
For preferential formation of 8-iodoquinoline (Thermodynamic product): Higher reaction temperatures (e.g., 160-200°C) in the presence of concentrated sulfuric acid and iodine tend to favor the formation of the more stable 8-iodo isomer. At these temperatures, an equilibrium can be established, allowing for the isomerization of the initially formed 5-iodoquinoline to the thermodynamically favored 8-iodo product.
-
For enhancing the proportion of 5-iodoquinoline (Kinetic product): Lower reaction temperatures can favor the kinetically controlled product. However, achieving high selectivity for the 5-isomer is often more challenging.
-
-
Choice of Iodinating Agent and Acid:
-
The combination of iodine and concentrated sulfuric acid is a classic method that often leads to mixtures, with the 8-isomer being favored at higher temperatures.
-
Using iodine in oleum (fuming sulfuric acid) can also be employed, again typically favoring the 8-position.
-
Alternative iodinating agents like N-iodosuccinimide (NIS) in conjunction with an acid catalyst might offer different selectivity profiles, sometimes under milder conditions.
-
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for optimizing the 5- vs. 8-iodoquinoline ratio.
Problem 2: Formation of Unexpected Isomers (e.g., 3- or 6-Iodoquinoline)
Symptoms:
-
Characterization data (NMR, MS) indicates the presence of iodoquinolines other than the expected 5- or 8-isomers.
Probable Causes & Solutions:
While the 5- and 8-positions are the most common sites for electrophilic attack on the quinolinium ion, other isomers can form under specific conditions.
-
Reaction Mechanism:
-
3-Iodoquinoline: This isomer can be formed via a radical mechanism. For instance, the reaction of quinoline with iodine in the presence of a radical initiator like benzoyl peroxide can lead to substitution at the 3-position.
-
6-Iodoquinoline: If the reaction is performed under conditions that do not fully protonate the quinoline (i.e., less acidic), the directing effects of the nitrogen atom are altered, which can lead to substitution on the benzene ring portion, such as at the 6-position.
-
Solutions:
-
Ensure Strong Acidic Conditions: To favor substitution at the 5- and 8-positions, it is crucial to maintain a strongly acidic environment to ensure the formation of the quinolinium ion. The use of concentrated sulfuric acid or oleum is standard for this purpose.
-
Avoid Radical Initiators: If 3-iodoquinoline is an undesired byproduct, ensure that the reaction mixture is free from radical initiators and that the reaction is not being conducted under conditions (e.g., strong UV light) that could promote radical pathways.
Problem 3: Low Yield or No Reaction
Symptoms:
-
After the reaction workup, a significant amount of starting quinoline is recovered.
-
The yield of the desired iodinated product is very low.
Probable Causes & Solutions:
-
Insufficient Activation: The quinoline ring is electron-deficient and requires harsh conditions for electrophilic substitution.
-
Solution: Ensure that the reaction temperature is high enough and that the reaction is allowed to proceed for a sufficient amount of time. Reactions can often take several hours.
-
-
Purity of Reagents:
-
Iodine: Ensure the iodine used is of high purity.
-
Sulfuric Acid: The concentration of the sulfuric acid is critical. Use concentrated (98%) or fuming sulfuric acid as required by the specific protocol.
-
Experimental Protocol: Synthesis of 8-Iodoquinoline
This protocol is adapted from established methods favoring the formation of the thermodynamic product.
Materials:
-
Quinoline
-
Iodine
-
Concentrated Sulfuric Acid (98%)
-
Sodium bisulfite
-
Sodium hydroxide (for neutralization)
-
Dichloromethane (or other suitable organic solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add quinoline to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Iodine: To this solution, add powdered iodine in portions.
-
Heating: Heat the reaction mixture to 190-200°C using a heating mantle. Maintain this temperature for 2-3 hours.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide until the pH is basic.
-
Decolorize the solution by adding a small amount of sodium bisulfite.
-
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the iodination of quinoline in sulfuric acid?
A1: The iodination of quinoline in strong acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The nitrogen atom of the quinoline is protonated to form the quinolinium ion. This ion is highly deactivated towards electrophilic attack. The substitution occurs preferentially on the benzene ring portion at the 5- and 8-positions, as these are the least deactivated positions.
Technical Support Center: Recrystallization of 7-chloro-3-iodoquinolin-4-ol
This technical support guide provides in-depth troubleshooting and frequently asked questions for the recrystallization of 7-chloro-3-iodoquinolin-4-ol. The information herein is curated for researchers, scientists, and professionals in drug development, offering practical, field-tested advice to overcome common challenges in the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 7-chloro-3-iodoquinolin-4-ol?
An ideal solvent for the recrystallization of 7-chloro-3-iodoquinolin-4-ol should exhibit a significant difference in the compound's solubility at high and low temperatures.[1] Specifically, the compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below. This temperature-dependent solubility is crucial for achieving a high recovery of purified crystals upon cooling.[1] Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals. The boiling point of the solvent is also a key consideration; it should be low enough for easy evaporation but high enough to maintain a significant temperature gradient during cooling.
Q2: How do the chloro and iodo substituents on the quinolin-4-ol core influence solvent selection?
The presence of halogen substituents (chloro and iodo) increases the molecular weight and can alter the polarity of the 7-chloro-3-iodoquinolin-4-ol molecule. Halogens can participate in halogen bonding and other non-covalent interactions, which can affect solubility in different solvents. The quinolin-4-ol core itself is a heterocyclic aromatic compound with both hydrogen bond donor (-OH) and acceptor (ring nitrogen) sites.[2] This structure suggests that polar aprotic and protic solvents may be suitable candidates. Due to the overall increase in molecular weight and potential for intermolecular interactions, solvents with moderate to high polarity are often a good starting point.
Q3: What are some recommended starting solvents for the recrystallization of 7-chloro-3-iodoquinolin-4-ol?
-
Ketones: Acetone
-
Esters: Ethyl acetate[4]
-
Nitriles: Acetonitrile[4]
-
Amides: N,N-Dimethylformamide (DMF)[4]
-
Mixed Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane[7]
It is crucial to perform small-scale solubility tests to determine the most suitable solvent or solvent system.
Q4: How does the pH of the solution affect the solubility of 7-chloro-3-iodoquinolin-4-ol?
The solubility of quinoline derivatives can be pH-dependent.[6][8] The quinoline nitrogen is basic and can be protonated under acidic conditions, forming a more soluble salt. The 4-hydroxyl group is weakly acidic and can be deprotonated under basic conditions, also forming a more soluble salt. Therefore, recrystallization should ideally be performed in a neutral solution to avoid artificially increasing solubility and thus lowering the yield of the neutral compound.
Troubleshooting Guide
Problem 1: My compound is "oiling out" instead of forming crystals.
Cause: The compound is coming out of solution at a temperature above its melting point in the chosen solvent, or the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystal lattice. This is more common with highly impure samples.
Solution:
-
Add more solvent: Immediately add more hot solvent to redissolve the oil.
-
Slow cooling: Allow the solution to cool much more slowly. A heated oil bath or a Dewar flask can be used to slow down the cooling rate.[9][10]
-
Lower the saturation temperature: Use a larger volume of solvent so that the solution becomes saturated at a lower temperature.
-
Change the solvent system: Switch to a solvent in which the compound is less soluble, or use a mixed solvent system. In a mixed system, you can add the "poor" solvent more slowly at a slightly elevated temperature.
Problem 2: No crystals are forming, even after the solution has cooled to room temperature.
Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[10] This can create microscopic scratches that serve as nucleation sites.
-
Seeding: Add a tiny, pure crystal of 7-chloro-3-iodoquinolin-4-ol to the solution.[9][10] This provides a template for crystal growth.
-
-
Increase concentration: If scratching or seeding does not work, the solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.[9][10]
Problem 3: The resulting crystals are colored, but the pure compound should be colorless.
Cause: Colored impurities are co-precipitating with your product.
Solution:
-
Charcoal treatment: Add a small amount of activated charcoal to the hot, dissolved solution.[9] The colored impurities will adsorb to the surface of the charcoal.
-
Hot filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this process to prevent premature crystallization of the product in the funnel.
-
Proceed with cooling: Allow the hot, filtered solution to cool slowly to form pure, colorless crystals.
Problem 4: The recovery of the purified compound is very low.
Cause:
-
The chosen solvent is too good at dissolving the compound, even at low temperatures.
-
Too much solvent was used.
-
The crystals were not completely collected from the filtration apparatus.
-
The compound is more soluble than anticipated, and a significant amount remains in the mother liquor.
Solution:
-
Re-evaluate the solvent: Perform solubility tests to find a solvent in which the compound is less soluble at low temperatures.
-
Use a minimal amount of hot solvent: Ensure you are using only the minimum amount of hot solvent necessary to fully dissolve the compound.[4]
-
Cool for a longer period: Allow the solution to cool for a longer time and at a lower temperature to maximize crystal formation.
-
Recover from the mother liquor: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 7-chloro-3-iodoquinolin-4-ol
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the impure 7-chloro-3-iodoquinolin-4-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil using a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves.[9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorized): If charcoal was added, perform a hot gravity filtration to remove it.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[10] Subsequently, place the flask in an ice bath to maximize crystal formation.[10]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[9]
Data Presentation
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes on Suitability |
| Methanol | 65 | 32.7 | Often a good starting point for polar heterocyclic compounds.[3] |
| Ethanol | 78 | 24.5 | Similar to methanol, widely used for quinoline derivatives.[3][5] |
| Acetone | 56 | 20.7 | A good solvent for moderately polar compounds. |
| Ethyl Acetate | 77 | 6.0 | A less polar option that can be effective.[4] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent, good for many heterocyclic systems.[4] |
| DMF | 153 | 36.7 | High boiling point, useful for compounds with low solubility.[4] |
| Water | 100 | 80.1 | Generally poor solubility for quinolines unless pH is adjusted.[2][6] |
Visualizations
Workflow for Solvent Selection in Recrystallization
Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.
Troubleshooting Decision Tree for Crystallization Failure
Caption: A decision tree for troubleshooting common issues when crystallization fails to occur.
References
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Desai, N. C., Bhatt, N., & Shah, M. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Heterocyclic Chemistry, 13(2), 461-464.
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(92), 16532-16535. [Link]
-
ResearchGate. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 62. [Link]
- Pakistan Journal of Scientific and Industrial Research. (n.d.).
- ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Iraqi Journal of Pharmaceutical Sciences. (n.d.).
-
Solubility of Things. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-Iodoquinoline and 3-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of heterocyclic compounds is paramount. Quinolines, a class of nitrogen-containing heterocycles, are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The introduction of a halogen atom at the 3-position of the quinoline ring system significantly influences the molecule's electronic properties and, consequently, its reactivity and biological function. Distinguishing between 3-iodoquinoline and 3-bromoquinoline is a common analytical challenge that can be effectively addressed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides an in-depth comparison of the ¹H NMR spectral features of these two compounds, supported by predicted data and a discussion of the underlying principles governing their distinct spectral appearances.
The Decisive Role of the Halogen Substituent in ¹H NMR Spectra
The substitution of a bromine atom for an iodine atom at the C3 position of the quinoline ring induces subtle yet measurable changes in the ¹H NMR spectrum. These differences primarily arise from the distinct electronic and steric properties of the two halogens. The key factors at play are:
-
Electronegativity: Bromine is more electronegative than iodine. This difference in electronegativity influences the electron density of the quinoline ring system, thereby affecting the shielding of the surrounding protons.
-
Anisotropic Effects: The electron clouds of the C-Br and C-I bonds are not spherically symmetrical. This anisotropy creates localized magnetic fields that can either shield or deshield nearby protons, depending on their spatial orientation relative to the C-X bond.
-
Steric Effects: The larger van der Waals radius of iodine compared to bromine can lead to through-space interactions that may influence the chemical shifts of proximate protons.
The most profound impact of the halogen substituent is observed on the protons of the pyridine ring, specifically H2 and H4, due to their proximity to the C3 position.
Comparative ¹H NMR Data: 3-Iodoquinoline vs. 3-Bromoquinoline
The following table summarizes the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for 3-iodoquinoline and 3-bromoquinoline. These values were generated using reputable NMR prediction software and are presented for a standard deuterated chloroform (CDCl₃) solvent. It is important to note that experimental values may vary slightly depending on the specific conditions, such as solvent, concentration, and temperature.[1]
| Proton | 3-Bromoquinoline (Predicted) | 3-Iodoquinoline (Predicted) | Key Differences |
| H2 | ~8.95 ppm (d, J ≈ 2.2 Hz) | ~9.05 ppm (d, J ≈ 2.0 Hz) | H2 in 3-iodoquinoline is slightly more deshielded (downfield shift). |
| H4 | ~8.20 ppm (d, J ≈ 2.2 Hz) | ~8.40 ppm (d, J ≈ 2.0 Hz) | H4 in 3-iodoquinoline is significantly more deshielded. |
| H5 | ~8.10 ppm (d, J ≈ 8.5 Hz) | ~8.12 ppm (d, J ≈ 8.5 Hz) | Minimal difference. |
| H6 | ~7.65 ppm (t, J ≈ 7.5 Hz) | ~7.68 ppm (t, J ≈ 7.5 Hz) | Minimal difference. |
| H7 | ~7.80 ppm (t, J ≈ 7.8 Hz) | ~7.82 ppm (t, J ≈ 7.8 Hz) | Minimal difference. |
| H8 | ~7.90 ppm (d, J ≈ 8.2 Hz) | ~7.92 ppm (d, J ≈ 8.2 Hz) | Minimal difference. |
In-depth Spectral Analysis: Unraveling the Substituent Effects
The predicted data reveals a clear trend: the protons on the pyridine ring (H2 and H4) of 3-iodoquinoline are shifted further downfield compared to those in 3-bromoquinoline. This observation can be rationalized by considering the interplay of inductive and anisotropic effects.
While bromine is more electronegative than iodine, which would suggest a greater deshielding effect, the larger and more polarizable electron cloud of iodine leads to a more significant diamagnetic anisotropic effect. This effect deshields protons located in the plane of the aromatic ring and in close proximity to the C-I bond. The H2 and H4 protons are positioned in a way that they experience this deshielding cone of the C-I bond more strongly than the C-Br bond.
The protons on the benzene ring (H5, H6, H7, and H8) are largely unaffected by the change in the halogen substituent at C3. Their chemical shifts are primarily determined by the electronic environment of the fused benzene ring and the nitrogen atom in the adjacent pyridine ring.
The coupling constants for the protons on the pyridine ring (JH2-H4) are small (around 2 Hz) and characteristic of a meta-like coupling in a six-membered heteroaromatic ring. The coupling patterns for the protons on the benzene ring are consistent with a substituted benzene ring system.
Experimental Protocol for ¹H NMR Acquisition
To obtain high-quality ¹H NMR spectra for the comparative analysis of 3-iodoquinoline and 3-bromoquinoline, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the quinoline derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width to cover the aromatic region (typically 0-10 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
-
Visualizing the Workflow and Key Differences
The following diagrams illustrate the general workflow for NMR analysis and the key structural differences influencing the ¹H NMR spectra.
Caption: General workflow for NMR spectroscopic analysis.
Caption: Influence of halogen on proton chemical shifts.
Conclusion
The ¹H NMR characterization of 3-iodoquinoline and 3-bromoquinoline provides a clear example of how subtle changes in molecular structure can be readily identified and rationalized through spectroscopic analysis. The downfield shift of the H2 and H4 protons in 3-iodoquinoline relative to 3-bromoquinoline serves as a reliable diagnostic marker for distinguishing between these two important synthetic intermediates. This guide provides the foundational knowledge and practical considerations for researchers to confidently employ ¹H NMR spectroscopy for the structural elucidation of halogenated quinoline derivatives.
References
Sources
Comprehensive Guide: Mass Spectrometry Fragmentation of Chloro-Iodo-Quinolines
This guide serves as a technical comparison and procedural manual for the mass spectrometric analysis of chloro-iodo-quinoline derivatives, with a specific focus on structural elucidation via fragmentation mechanics.
Executive Summary
Chloro-iodo-quinolines (e.g., Clioquinol and its analogs) represent a critical scaffold in medicinal chemistry, utilized for their antifungal, antiprotozoal, and neuroprotective properties. However, their structural characterization is complicated by the presence of multiple halogen atoms with distinct electronic and steric behaviors.
This guide evaluates the Optimized ESI-MS/MS Fragmentation Protocol ("The Product") against traditional Electron Ionization (EI) MS and NMR techniques. The core value proposition of the optimized protocol is its ability to unequivocally differentiate positional isomers (e.g., 5-chloro-7-iodo vs. 7-chloro-5-iodo) through controlled Collision-Induced Dissociation (CID) energy ramps, exploiting the significant bond dissociation energy (BDE) difference between C–Cl (approx. 397 kJ/mol) and C–I (approx. 209 kJ/mol).
Mechanistic Analysis: The Halogen-Directed Fragmentation
To interpret the spectra accurately, one must understand the causality of the fragmentation. The fragmentation of chloro-iodo-quinolines is not random; it is directed by the "weakest link" principle and the stability of the resulting radical cations.
The Iodine "Trigger"
The Carbon-Iodine (C–I) bond is significantly weaker than the Carbon-Chlorine (C–Cl) bond or the quinoline ring bonds. Consequently, the primary fragmentation event in both EI and ESI-CID is the homolytic cleavage of the iodine atom.
-
Primary Pathway:
-
Observation: The loss of 127 Da is the diagnostic base peak in MS/MS spectra.
The Ortho-Effect and Ring Contraction
Following iodine loss, the resulting cation is highly reactive. If a hydroxyl group is present (as in 8-hydroxyquinolines), a characteristic "Ortho Effect" occurs, leading to the expulsion of carbon monoxide (CO).
-
Secondary Pathway:
Visualization of Fragmentation Pathways
The following diagram illustrates the specific fragmentation cascade for a prototype molecule: 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) .
Figure 1: Step-wise fragmentation pathway of 5-chloro-7-iodo-8-hydroxyquinoline. Note the dominance of Iodine loss over Chlorine loss due to BDE differences.
Comparative Performance Guide
This section compares the Optimized ESI-MS/MS Protocol against standard alternatives.
Quantitative Comparison Table
| Feature | Optimized ESI-MS/MS (The Product) | Standard EI-MS (Alternative A) | 1H-NMR (Alternative B) |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) | Low (mg/mL required) |
| Isomer Specificity | High (Differentiation via Energy-Resolved MS) | Moderate (Spectra often identical) | Very High (Distinct chemical shifts) |
| Mixture Analysis | Excellent (Coupled with LC) | Good (Coupled with GC) | Poor (Overlapping signals) |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Derivatization often needed) | High (Requires pure sample) |
| Throughput | < 5 min/sample | 20-30 min/sample | > 10 min/sample |
Why MS/MS Outperforms EI for Halo-Quinolines
While Electron Ionization (EI) provides a "fingerprint," it is a "hard" ionization technique that often shatters the molecule completely, sometimes obscuring the molecular ion (
-
The Advantage: The ESI-MS/MS approach allows for Energy-Resolved Mass Spectrometry (ER-MS) . By gradually increasing the Collision Energy (CE), one can observe the order of halogen loss.
-
Scenario: In a 5-iodo-7-chloro isomer, the Iodine is sterically crowded and electronically destabilized, leading to loss at lower CE than in the 5-chloro-7-iodo isomer. This subtle kinetic difference is detectable only via the optimized MS/MS protocol.
-
Experimental Protocol: Structural Elucidation Workflow
Objective: To confirm the identity of a chloro-iodo-quinoline derivative and assign halogen positions.
Reagents & Equipment[1]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Solvents: LC-MS grade Methanol (MeOH) and Water + 0.1% Formic Acid.
-
Standard: Clioquinol (Sigma-Aldrich) as a system suitability reference.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL MeOH.
-
Dilute to 1 µg/mL with 50:50 MeOH:Water (+0.1% Formic Acid).
-
-
Direct Infusion (Optimization Phase):
-
Infuse sample at 10 µL/min into the ESI source.
-
Polarity: Positive Mode (
). -
Source Temp: 350°C (High temp ensures volatilization of halo-aromatics).
-
-
Isotope Pattern Verification (Self-Validating Step):
-
Before fragmentation, observe the MS1 spectrum.
-
Validation Rule: A mono-chloro, mono-iodo compound must show an isotope ratio of approx. 100:33 for
: (due to ). If this pattern is absent, the halogen composition is incorrect.
-
-
MS/MS Acquisition (Product Scan):
-
Select precursor ion (
). -
Apply Stepped Collision Energy (SCE): 15, 30, 45 eV.
-
Rationale: Low energy (15 eV) confirms the Iodine loss. High energy (45 eV) forces the quinoline ring opening.
-
-
Data Analysis:
-
Monitor the transition
(Loss of I). -
Calculate the ratio of
. A ratio > 50:1 confirms the presence of Iodine.
-
Decision Logic for Isomer Identification
The following workflow illustrates how to use the data to make a definitive structural assignment.
Figure 2: Logical decision tree for validating chloro-iodo-quinoline structure using MS data.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Holčapek, M., et al. (2010). "Structural analysis of quinoline derivatives using electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of 5-chloro-7-iodo-8-quinolinol." NIST Chemistry WebBook. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] (Source for BDE values of C-Cl vs C-I bonds).
Sources
HPLC Retention Time Analysis for Quinoline Impurities: A Comparative Method Development Guide
Topic: HPLC Retention Time Analysis for Quinoline Impurities Content Type: Publish Comparison Guide
Executive Summary
Quinoline is a mutagenic impurity (Class 1 Genotoxic Impurity) often encountered in the synthesis of pharmaceutical intermediates. Due to its rigid aromatic structure and basicity (pKa
This guide compares the two most effective stationary phase chemistries—C18 (Octadecyl) and Phenyl-Hexyl —and evaluates the impact of pH-controlled ionization on retention time (
Mechanistic Background: The "Basic" Problem
To control quinoline retention, one must understand its interaction mechanisms.
-
Hydrophobicity (logP ~2.03): Quinoline is moderately hydrophobic, suggesting Reversed-Phase (RP-HPLC) is suitable.
-
Basicity (pKa ~4.9):
-
At pH < 3.0: Quinoline is protonated (
). It becomes polar, reducing retention on C18, but potentially interacting with residual silanols (causing tailing). -
At pH > 7.0: Quinoline is neutral (
). It exhibits maximum hydrophobicity and retention.
-
Comparative Analysis: Stationary Phase Selection
The choice of column chemistry is the primary driver for selectivity. Below is a comparison of the two dominant choices for aromatic basic impurities.
Option A: C18 (Octadecyl) Columns
-
Mechanism: Purely hydrophobic partitioning.
-
Performance: Excellent for general retention. However, because quinoline is a planar aromatic molecule, it often co-elutes with other aromatic API intermediates on C18.
-
Risk: "Dewetting" at high aqueous content or peak tailing if the column is not base-deactivated.
Option B: Phenyl-Hexyl Columns
-
Mechanism: Hydrophobic interaction +
- interactions . -
Performance: The phenyl ring on the ligand creates a specific electronic interaction with the quinoline ring. This often shifts the retention time of quinoline away from non-aromatic or alkyl-substituted APIs, providing orthogonal selectivity.
-
Verdict: Superior for Quinoline. The
- overlap provides a "selectivity hook" that C18 lacks.
Comparative Data Summary
Simulated performance data based on standard solvophobic theory and aromatic selectivity principles.
| Parameter | C18 Column (Base Deactivated) | Phenyl-Hexyl Column | Causality |
| Retention Mechanism | Hydrophobic Partitioning | Hydrophobic + | Phenyl phases engage the electron-rich quinoline ring. |
| Retention Time ( | Moderate (e.g., 4.5 min) | High (e.g., 6.2 min) | Additional binding energy from |
| Selectivity ( | 1.0 - 1.2 (vs. API) | 1.5 - 1.8 (vs. API) | Phenyl-Hexyl discriminates based on aromaticity, not just hydrophobicity. |
| Peak Symmetry ( | 1.2 - 1.5 | 1.0 - 1.1 | Phenyl ligands can sterically shield silanols better for aromatics. |
Critical Decision Point: The pH Effect
Controlling the mobile phase pH is the "On/Off" switch for quinoline retention.
-
Strategy 1: Acidic pH (0.1% Formic Acid, pH ~2.7)
-
State: Quinoline is
(Ionized). -
Result:Fast Elution. Useful if quinoline is eluting too late or broadening. Compatible with LC-MS (positive mode).
-
-
Strategy 2: Neutral/Basic pH (10mM Ammonium Bicarbonate, pH 7.5)
-
State: Quinoline is
(Neutral). -
Result:Max Retention. Essential if quinoline elutes in the void volume (
) on your column. Requires a hybrid-silica column (e.g., BEH or Gemini) to survive the pH.
-
Validated Experimental Protocol
This protocol uses a Phenyl-Hexyl phase with Acidic Gradient to balance selectivity (from the column) with MS-compatibility (from the mobile phase).
System Suitability Requirements
-
Resolution (
): > 2.0 between Quinoline and nearest peak. -
Tailing Factor (
): < 1.5 for the Quinoline peak. -
Signal-to-Noise (S/N): > 10 at the Reporting Limit (e.g., 5 ppm).
Step-by-Step Methodology
Step 1: Preparation
-
Diluent: 50:50 Water:Acetonitrile (Ensure complete solubility of API).
-
Standard: Prepare Quinoline stock at 100 µg/mL; dilute to 1.0 µg/mL (Target Sensitivity).
Step 2: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XSelect CSH or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Flow Rate: 1.0 mL/min.
-
Temp: 35°C (Improves mass transfer for aromatics).
-
Detection: UV at 225 nm (Quinoline
) or MS (ESI+, SIM m/z 130.1).
Step 3: Gradient Program
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Focusing) |
| 2.0 | 5 | Start Gradient |
| 15.0 | 90 | Elute Hydrophobic API |
| 17.0 | 90 | Wash |
| 17.1 | 5 | Re-equilibrate |
| 22.0 | 5 | End Run |
Method Development Workflow (Visualization)
Caption: Decision tree for selecting stationary phase and pH conditions to optimize quinoline retention and selectivity.
Troubleshooting & Optimization
-
Problem: Peak Tailing.
-
Cause: Interaction between protonated quinoline and residual silanols on the silica surface.[4]
-
Fix: Switch to a "Charged Surface Hybrid" (CSH) column or add 5-10 mM Ammonium Acetate to the mobile phase (competes for silanol sites).
-
-
Problem: Low Retention (
).-
Cause: pH is too low, keeping quinoline fully ionized and too polar.
-
Fix: Increase pH to 4.5 (closer to pKa) or switch to the Basic pH strategy (pH 7.5).
-
References
-
Waters Corporation. (2022). What is the Difference Between C18 and Phenyl Column. DifferenceBetween. 5
-
Separation Science. (2023). A Comparison of Superficially Porous Particle-based Column Chemistries. 6
-
Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. 7
-
Patel, H. B., et al. (2024).[1][8] Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapsone Drug Substances. Biotechnology Journal International.[8] 1[3][9]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. 10[3][9]
Sources
- 1. journalbji.com [journalbji.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. differencebetween.com [differencebetween.com]
- 6. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
- 7. moravek.com [moravek.com]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. agilent.com [agilent.com]
Definitive Validation Guide: 7-Chloro-3-iodoquinolin-4-ol (CAS 860236-13-1)
[1]
Executive Summary: The Purity Challenge
In the synthesis of advanced antimalarial and anticancer scaffolds, 7-chloro-3-iodoquinolin-4-ol (CAS 860236-13-1) serves as a critical "switch" intermediate. Its C3-iodine handle allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) that are impossible with the parent quinolone.
However, validation of this compound presents a specific analytical trap:
-
Structural Tautomerism: It exists in equilibrium between the enol (4-ol) and keto (4-one) forms, complicating IR and NMR interpretation.
-
Thermal Behavior: Unlike the 4-iodo analog (MP ~125°C), the 3-iodo-4-hydroxy variant is a high-melting solid (often >250°C), making it difficult to distinguish from its precursor, 7-chloro-4-hydroxyquinoline (MP ~276-279°C), via simple capillary melting point alone.
This guide compares the performance of Differential Scanning Calorimetry (DSC) against Traditional Capillary Melting Point (CMP) for validating this specific intermediate, providing a robust protocol to ensure downstream reaction success.
Technical Specifications & Reference Data
Before validation, establish the baseline properties of your target and its primary impurity (the starting material).
| Property | Target: 7-Chloro-3-iodoquinolin-4-ol | Impurity: 7-Chloro-4-hydroxyquinoline | False Positive Risk: 7-Chloro-4-iodoquinoline |
| CAS Number | 860236-13-1 | 86-99-7 | 98591-57-2 |
| Role | Product (Intermediate) | Starting Material (Unreacted) | Wrong Regioisomer |
| Melting Point | > 280°C (Decomp.) * | 276 – 279°C (Lit.) | 125 – 129°C |
| Solubility | Low (DMSO/DMF) | Low (Acetic Acid/DMF) | Moderate (Organic Solvents) |
| Key Reaction | C3-Iodination (Electrophilic Subst.) | Precursor | N/A |
*Note: The target compound often decomposes before a clean melt is observed in open capillaries. DSC is required for accurate onset determination.
Comparative Analysis: Validation Methods
We evaluated three validation workflows to determine the most reliable method for confirming the identity of CAS 860236-13-1.
Method A: Capillary Melting Point (CMP)
-
Performance: Low Reliability for this specific compound.
-
Why: Both the product and the starting material melt/decompose in the 270°C+ range. A mixed melting point (50:50 mix) is required to observe depression, but the broad decomposition range often masks the depression.
-
Verdict: Use only as a crude pass/fail check.
Method B: Differential Scanning Calorimetry (DSC)
-
Performance: High Reliability .
-
Why: DSC separates the endothermic melting event from the exothermic decomposition. It can detect trace amounts of the starting material (7-chloro-4-hydroxyquinoline) as a distinct low-temperature shoulder or by a shift in the onset temperature.
-
Verdict: The Gold Standard for solid-state characterization.
Method C: HPLC-UV (Reverse Phase)
-
Performance: Highest Specificity .
-
Why: Chromatographic separation resolves the 3-iodo product (more hydrophobic, longer retention time) from the polar starting material.
-
Verdict: Essential for quantitative purity, but does not provide physical property data (polymorphs) relevant to process handling.
Experimental Protocol: Synthesis & Validation
This protocol details the synthesis of the standard and its subsequent validation.
Phase 1: Synthesis of the Reference Standard
-
Reaction: Iodination of 7-chloro-4-hydroxyquinoline using N-Iodosuccinimide (NIS).
-
Mechanism: Electrophilic aromatic substitution at the C3 position (activated by the C4-hydroxyl/keto group).
Step-by-Step:
-
Suspend 1.0 eq of 7-chloro-4-hydroxyquinoline (CAS 86-99-7) in Glacial Acetic Acid (10 volumes).
-
Add 1.1 eq of N-Iodosuccinimide (NIS).
-
Heat to 60°C for 45–60 minutes. Note: The suspension typically clears then reprecipitates the product.
-
Quench by adding water (10 volumes) to the hot solution.
-
Cool to room temperature and filter the precipitate.
-
Wash with water and cold methanol to remove succinimide byproducts.
-
Dry under vacuum at 50°C.
Phase 2: Thermal Validation (DSC vs. CMP)
Protocol for DSC (Recommended):
-
Instrument: TA Instruments DSC or equivalent.
-
Pan: Tzero Aluminum Pan (Hermetically sealed to contain decomposition gases).
-
Ramp: 10°C/min from 40°C to 350°C.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Success Criteria: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition). A single peak indicates high purity. A split peak suggests residual starting material.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the 3-iodo intermediate, ensuring you do not confuse it with the starting material or the 4-iodo isomer.
Figure 1: Validation Logic Flow. Note that simple melting point analysis is insufficient due to the thermal similarity between the product and the starting material.
References
-
Compound Data (Precursor): PubChem. 7-Chloro-4-hydroxyquinoline (CAS 86-99-7). National Library of Medicine. [Link]
-
Synthesis Methodology: Indoloquinoline-Mediated Targeted Downregulation of KRAS. (See Experimental Section: Synthesis of Compound 5). PubMed Central. [Link]
-
Organic Syntheses: Preparation of 4,7-Dichloroquinoline (Describes the precursor synthesis). Org. Synth. 1947, 27, 48. [Link]
crystal structure analysis of 3-substituted 4-hydroxyquinolines
Crystal Structure Analysis of 3-Substituted 4-Hydroxyquinolines: A Comparative Methodological Guide
Executive Summary
In the realm of medicinal chemistry, 3-substituted 4-hydroxyquinolines (4-HQs) represent a "privileged scaffold" due to their prevalence in antimalarials, antibiotics (fluoroquinolones), and kinase inhibitors.[1] However, they present a notorious structural challenge: prototropic tautomerism .[1] The equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone/4-oxoquinoline) dictates solubility, permeability, and receptor binding affinity.[1]
This guide compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) —the "product" of rigorous structural analysis—against alternative methodologies like Powder X-Ray Diffraction (PXRD) and Solution NMR .[1] We demonstrate why SC-XRD is the requisite gold standard for this scaffold, providing definitive evidence of proton location and hydrogen bonding networks that alternative methods often obscure.
Part 1: The Structural Challenge (The "Tautomer Trap")
The core difficulty with 3-substituted 4-HQs is that their solid-state structure is not merely a frozen snapshot of their solution state.
-
Solution State: Fast exchange between hydroxy and oxo forms, often solvent-dependent.
-
Solid State: The molecule typically "locks" into a single tautomer stabilized by intermolecular packing.
The Critical Distinction:
-
4-Hydroxy Form (Enol): Favored by intramolecular H-bonds (e.g., with a 3-ester group).[1]
-
4-Oxo Form (Keto): Favored by intermolecular dimerization (R2,2(8) synthons).[1]
Misidentifying the solid-state tautomer can lead to erroneous solubility profiles and failed formulation stability studies.
Part 2: Comparative Analysis of Methodologies
We evaluate three primary analytical workflows for characterizing 3-substituted 4-HQs.
Performance Matrix: SC-XRD vs. Alternatives
| Feature | SC-XRD (Method A) | PXRD (Method B) | Solution NMR (Method C) |
| Primary Output | 3D Atomic Coordinates (XYZ) | Bulk Phase Fingerprint (2θ) | Time-Averaged Solution Structure |
| Tautomer ID | Definitive (via Bond Lengths & Diff.[1] Map) | Inferential (requires reference) | Ambiguous (fast exchange averaging) |
| H-Bonding Insight | Direct visualization of donor/acceptor | None (lattice parameters only) | Indirect (chemical shift perturbation) |
| Sample Req. | Single Crystal (>0.1 mm) | Polycrystalline Powder (mg) | Dissolved Sample (mg) |
| Throughput | Low (Days/Weeks) | High (Minutes) | High (Minutes) |
| Suitability for 4-HQs | Optimal | Screening only | Preliminary ID only |
Why SC-XRD Outperforms for this Scaffold
-
Bond Length Diagnostics:
-
Proton Location:
-
High-resolution SC-XRD can locate the tautomeric proton on the Nitrogen (NH, keto) or Oxygen (OH, enol).[1] PXRD cannot see protons.
-
-
Packing Motifs:
-
3-substituted derivatives often form unique intramolecular hydrogen bonds (e.g., between 4-OH and 3-COOEt) that prevent the classic quinolone dimerization.[1] SC-XRD is the only method that reveals this "molecular locking" mechanism.
-
Part 3: Experimental Protocol
To achieve the definitive SC-XRD analysis, specific crystallization protocols are required to grow suitable crystals of these refractory compounds.
Workflow: Crystallization of 3-Substituted 4-HQs
Objective: Obtain single crystals suitable for diffraction (dimensions > 0.1 x 0.1 x 0.1 mm).
Step 1: Solvent Selection Strategy
-
Avoid: DMSO or pure water (often leads to microcrystalline powders).[1]
-
Preferred:
-
Ethanol/Acetic Acid (9:1): Promotes protonation and solubility; slow evaporation often yields salts or co-crystals.[1]
-
DMF/Ether (Vapor Diffusion): Dissolve substrate in minimal hot DMF.[1] Place in a small vial. Place that vial inside a larger jar containing Diethyl Ether. Seal. The ether vapor diffuses into the DMF, slowly lowering solubility.
-
Step 2: The "Slow Cool" Technique (For 3-Ester Derivatives)
-
Dissolve 50 mg of the 3-substituted 4-HQ in 5 mL of boiling ethanol.
-
Add 1-2 drops of glacial acetic acid (if the compound is basic).
-
Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cap the vial, then loosen the cap slightly (1/4 turn).
-
Place the vial in a Dewar flask filled with hot water (or a programmable oven) to cool to RT over 24-48 hours.
Step 3: Data Collection & Refinement
-
Temperature: Collect at 100 K (Cryostream). Crucial for reducing thermal motion of the tautomeric proton.
-
Resolution: Aim for 0.7 Å or better.
-
Refinement: Freely refine the coordinates of the H-atom on N1 or O4. If unstable, use a riding model based on the difference Fourier map peaks (
).[1]
Part 4: Visualizing the Analysis Workflow
The following diagram illustrates the decision logic for assigning the structure of a 3-substituted 4-HQ.
Caption: Structural elucidation workflow for distinguishing 4-hydroxy vs. 4-oxo tautomers using crystallographic metrics.
Part 5: Case Study Data
To validate this approach, we compare crystallographic parameters for a representative 3-substituted analog (Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate) versus a standard 4-quinolone.[1]
Table 2: Crystallographic Metrics of Tautomer Differentiation
| Parameter | Ethyl 4-hydroxy-5-methyl...[1][2] (Enol) [1] | 4-Quinolone (Keto Standard) [2] | Significance |
| C4–O Distance | 1.348(2) Å | 1.256(3) Å | Primary Indicator. Short bond = Double bond character (Keto).[1] |
| C2–N1–C8a Angle | 118.5° | 122.1° | N-protonation (Keto) expands the internal ring angle.[1] |
| H-Bond Motif | Intramolecular (O–H[1][3]···O=C-OEt) | Intermolecular Dimer (N–H[1]···O=C) | Enol form is often "locked" by the 3-substituent. |
| Packing | Planar Stacking | Herringbone / Dimer | Affects dissolution rate. |
Interpretation: The data clearly shows that the presence of the 3-ester group in the first compound facilitates an intramolecular hydrogen bond, locking the molecule in the Enol (4-OH) form. In contrast, the unsubstituted or N-methylated analogs typically adopt the Keto (4-oxo) form to satisfy hydrogen bonding via dimerization. Only SC-XRD can quantify these subtle angstrom-level differences.
References
-
Marques, M. P. M., et al. (2015).[1] "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity." Crystal Growth & Design. [1]
-
Lynch, D. E., et al. (1999).[1] "The crystal structure of 4(1H)-quinolone." Journal of Chemical Crystallography.
-
Gushchina, O. I., et al. (2022).[1] "Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals." MDPI Crystals. [1]
-
Stein, A., et al. (2011).[1] "Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods." Molecular Pharmaceutics.
Sources
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- 2. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Chloro-3-iodoquinolin-4-ol
This document provides essential procedural guidance for the safe and compliant disposal of 7-Chloro-3-iodoquinolin-4-ol. As a halogenated quinoline derivative, this compound requires careful handling as a hazardous material. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with established safety protocols to ensure personnel safety and environmental protection. The procedures outlined herein are based on an inferred hazard assessment from structurally analogous compounds and established best practices for halogenated organic waste management.
Hazard Assessment and Profile
Table 1: Inferred Hazard Profile of 7-Chloro-3-iodoquinolin-4-ol
| Hazard Category | Inferred Risk and Rationale | Supporting Sources |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. Quinoline and its derivatives are classified as acutely toxic.[1][4] Ingestion may lead to gastrointestinal irritation, nausea, and other systemic effects.[5] | [1][4][5] |
| Skin Irritation/Corrosion | Causes skin irritation. Direct contact with similar chlorinated quinolines is known to cause skin irritation.[2][3] Prolonged contact may lead to more severe effects. | [2][3] |
| Eye Irritation/Damage | Causes serious eye irritation. Contact with eyes is likely to cause significant irritation, as seen with analogous compounds.[2][3][5] | [2][3][5] |
| Respiratory Irritation | May cause respiratory tract irritation. Inhalation of dusts should be avoided, as it may irritate the nose, throat, and lungs.[3][5][6] | [3][5][6] |
| Long-Term Health Effects | Suspected of causing genetic defects and cancer. The parent compound, quinoline, is classified as a suspected mutagen and potential carcinogen.[1][7] These risks should be assumed for its derivatives in the absence of contrary data. | [1][7] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. Quinoline and its derivatives are known to be persistent in the environment and pose a risk to aquatic ecosystems.[1][8][9] Therefore, release into the environment must be strictly avoided. |[1][8][9] |
Regulatory Imperative and Disposal Philosophy
The disposal of 7-Chloro-3-iodoquinolin-4-ol is governed by hazardous waste regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] As a generator of this waste, you are legally responsible for its safe management from creation to final disposal.
The core principle for disposing of this compound is that it must be managed as a halogenated organic hazardous waste .[12][13] Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the drain.[14][15] The recommended final disposal method is high-temperature incineration at a licensed hazardous waste facility, which is necessary to ensure the complete destruction of halogenated compounds.[13]
Pre-Disposal Safety and Handling
Proper handling is the first step in safe disposal. Before handling the compound for any purpose, including disposal preparation, ensure all safety measures are in place.
Engineering Controls
Always handle 7-Chloro-3-iodoquinolin-4-ol inside a certified chemical fume hood to minimize inhalation exposure.[7][16] Ensure adequate ventilation in storage and handling areas.[17]
Personal Protective Equipment (PPE)
A risk assessment mandates the use of appropriate PPE to prevent personal exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Sources |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[16][18] |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | To protect eyes from dust particles and splashes.[16][19] |
| Skin and Body | Lab coat and closed-toe shoes. Consider impervious clothing for larger quantities. | To prevent contamination of personal clothing and skin.[16][19] |
| Respiratory | A NIOSH-approved respirator may be necessary if dust cannot be controlled or in case of a spill. | To prevent inhalation of irritating and potentially toxic dust.[16][19] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure the safe segregation, containment, and disposal of 7-Chloro-3-iodoquinolin-4-ol waste.
Step 1: Waste Identification and Segregation
Proper segregation is critical for both safety and cost-effective disposal. As a halogenated organic solid, this compound must be kept separate from other waste streams.[12][20]
Caption: Waste segregation logic for 7-Chloro-3-iodoquinolin-4-ol.
Table 3: Waste Segregation Guide
| Do's: Combine With | Don'ts: Keep Separate From |
|---|---|
| Other halogenated organic solids and solvents (e.g., chloroform, dichloromethane).[12] | Non-halogenated organic solvents (e.g., acetone, hexane, toluene).[20] |
| Aqueous waste (acids, bases).[13] | |
| Strong oxidizing or reducing agents.[6] |
| | Acutely hazardous "P-listed" wastes.[13] |
Step 2: Waste Container Selection and Labeling
-
Select an Appropriate Container: Use a chemically resistant container (e.g., polyethylene or glass) with a secure, vapor-tight screw cap.[7][14] The container must be in good condition and free of leaks.
-
Label Correctly: The container must be clearly labeled as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "7-Chloro-3-iodoquinolin-4-ol "
-
An indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The accumulation start date.
-
Step 3: Decontamination of Labware
Empty containers and contaminated labware (beakers, spatulas, etc.) must be decontaminated or disposed of as hazardous waste.
-
Rinsing Procedure: Rinse the contaminated item three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate is now considered halogenated hazardous waste and must be collected in your designated halogenated organic liquid waste container.[20] Do not dispose of the rinsate down the drain.
-
Final Disposal of Labware: After triple-rinsing, the labware can typically be washed through normal laboratory procedures.
Step 4: Managing Spills
In the event of a small spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Wear the full PPE suite as described in Table 2.
-
Contain and Clean:
-
Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid raising dust .[2]
-
Carefully sweep or scoop the absorbed material and spilled solid into the designated halogenated organic waste container.[2]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.
-
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Step 5: Storage and Final Disposal
-
Temporary Storage: Keep the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the operator.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the full waste container. Do not allow waste to accumulate beyond your facility's designated limits. The EHS department will consolidate the waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the complete workflow from waste generation to final disposal.
Caption: Step-by-step disposal workflow for 7-Chloro-3-iodoquinolin-4-ol.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 7-Chloro-3-iodoquinolin-4-ol in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory safety and scientific integrity.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Quinoline.
- Apollo Scientific. (n.d.). Safety Data Sheet - 4,7-Dichloroquinoline.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - 8-Hydroxyquinoline.
- Thermo Fisher Scientific. (2010). Safety Data Sheet - 8-Hydroxyquinoline.
- BLD Pharmatech. (2011). 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- PENTA. (2025). Quinoline - SAFETY DATA SHEET.
- Szabo-Scandic. (n.d.). Clioquinol - Safety Data Sheet.
- Sigma-Aldrich. (2025). 8-Hydroxy-7-iodoquinoline-5-sulphonic acid - SAFETY DATA SHEET.
- National Industrial Chemicals Notification and Assessment Scheme. (2019). Quinolinols: Human health tier II assessment.
- ECHEMI. (n.d.). 6-Chloro-3-iodo-1H-quinolin-4-one SDS.
- Neuwoehner, J., et al. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed.
- ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
- Bucknell University. (2016). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
- ResearchGate. (2025). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- ResearchGate. (n.d.). Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals.
- University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
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A Comprehensive Guide to the Safe Handling of 7-Chloro-3-iodoquinolin-4-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Chloro-3-iodoquinolin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar and potentially hazardous chemicals, including 7-Chloro-4-hydroxyquinoline and 4,7-Dichloroquinoline. This approach ensures a cautious and comprehensive framework for laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
Assumed Hazard Classifications:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][5][6] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[1][2][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory) | H335: May cause respiratory irritation[1][6] |
| Acute Toxicity (Oral) | Not Classified (Assume Harmful) | H302: Harmful if swallowed[5] |
Due to the presence of iodo- and chloro- groups, there is also a potential for the release of hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen iodide under fire conditions.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate exposure risks. The following PPE is mandatory when handling 7-Chloro-3-iodoquinolin-4-ol in a laboratory setting.
-
Hand Protection : Double gloving with powder-free nitrile gloves is recommended.[7] The outer glove should be removed and disposed of within the containment area (e.g., fume hood) after the procedure.[7] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7]
-
Eye and Face Protection : Chemical splash goggles that comply with ANSI Z87.1 standards are required.[8][9] A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities of the material.[4][9]
-
Body Protection : A flame-resistant lab coat, fully buttoned, is essential.[9] For procedures with a higher risk of contamination, a disposable gown made of a material tested for resistance to hazardous drugs should be worn over the lab coat.[10]
-
Respiratory Protection : All handling of solid 7-Chloro-3-iodoquinolin-4-ol that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If engineering controls are not sufficient, a NIOSH-approved N95 respirator or higher should be used.[10]
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing risk and ensuring the integrity of your research.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]
-
The container should be kept tightly closed.[1]
Handling and Use: A Step-by-Step Protocol
-
Preparation : Before handling the compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as outlined in Section 2.
-
Weighing : If weighing the solid, perform this task within the fume hood to contain any dust. Use a dedicated spatula and weighing paper.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1][2]
Spill Management
In the event of a spill, a swift and organized response is critical.
Caption: Workflow for handling a chemical spill.
Disposal Plan
All waste containing 7-Chloro-3-iodoquinolin-4-ol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregation : Do not mix this waste with non-hazardous materials.
-
Containment : Collect all solid and liquid waste in clearly labeled, sealed containers.[11]
-
Disposal : Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[1][12]
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact : Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]
By adhering to these stringent safety protocols, you can effectively mitigate the risks associated with handling 7-Chloro-3-iodoquinolin-4-ol, ensuring a safe and productive research environment.
References
- 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. (2011, February 1).
- Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Cole-Parmer.
- 4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- 4,7-Dichloroquinoline. Apollo Scientific.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Personal Protective Equipment (PPE). Princeton EHS.
- 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. (2011, February 1).
- Safety Data Sheet. (2013, September 22).
- Personal Protective Equipment (PPE). Wacker Chemie AG.
- 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. PubChem - NIH.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Chemical Safety: Personal Protective Equipment.
- 7-Chloro-4-iodoquinoline 97 98591-57-2. Sigma-Aldrich.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
